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1-Iodo-2-nitro-4-(trifluoromethoxy)benzene Documentation Hub

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  • Product: 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene
  • CAS: 886762-35-2

Core Science & Biosynthesis

Foundational

Precision Synthesis of 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene

Executive Summary This technical guide details the high-purity synthesis of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene , a critical halo-nitroarene intermediate used in the development of agrochemicals (e.g., benzoylphen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the high-purity synthesis of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene , a critical halo-nitroarene intermediate used in the development of agrochemicals (e.g., benzoylphenylurea insecticides) and pharmaceutical pharmacophores.[1]

While direct nitration of 1-iodo-4-(trifluoromethoxy)benzene is theoretically possible, it frequently yields difficult-to-separate regioisomers due to the competing directing effects of the iodine and trifluoromethoxy groups.[1] To ensure regiochemical integrity and process scalability , this guide advocates a Directed Sandmeyer Approach . This pathway utilizes the strong ortho-directing power of an acetamido group to install the nitro functionality precisely at the 2-position, followed by a Sandmeyer iodination to install the iodine at the 1-position.

Target Molecule Profile[2][3]
  • IUPAC Name: 1-iodo-2-nitro-4-(trifluoromethoxy)benzene[1]

  • Molecular Formula:

    
    
    
  • Key Functionality: Orthogonal reactivity—the iodine atom serves as a handle for cross-coupling (Suzuki-Miyaura, Ullmann), while the nitro group acts as a masked amine for subsequent heterocycle formation.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the "isomer trap" of direct electrophilic aromatic substitution on deactivated rings. By starting with 4-(trifluoromethoxy)aniline , we leverage the amine's nitrogen to lock the nitro group into the ortho position before converting the nitrogen itself into the final iodine substituent.

Strategic Disconnections
  • C–I Bond Formation: Installed via Sandmeyer Reaction from the corresponding aniline.

  • Nitration: Installed via Electrophilic Aromatic Substitution on a protected aniline (acetanilide) to prevent oxidation and ensure regioselectivity.

  • Starting Material: Commercially available 4-(trifluoromethoxy)aniline .[1]

Retrosynthesis Target 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene (Target) Precursor1 2-Nitro-4-(trifluoromethoxy)aniline (Key Intermediate) Target->Precursor1 Sandmeyer (Diazotization + KI) Precursor2 N-(2-Nitro-4-(trifluoromethoxy)phenyl)acetamide Precursor1->Precursor2 Hydrolysis Precursor3 N-(4-(Trifluoromethoxy)phenyl)acetamide Precursor2->Precursor3 Nitration (HNO3/H2SO4) Start 4-(Trifluoromethoxy)aniline (Starting Material) Precursor3->Start Acetylation (Ac2O)

Caption: Retrosynthetic tree illustrating the conversion of the amino group to an iodine handle after using it to direct nitration.

Part 2: Detailed Experimental Protocol

Stage 1: Protection & Regioselective Nitration

Objective: Convert the amine to an acetamide to protect it from oxidation and direct the incoming nitro group to the ortho position (position 2).

Step 1.1: Acetylation
  • Reagents: 4-(Trifluoromethoxy)aniline (1.0 equiv), Acetic Anhydride (1.2 equiv), Dichloromethane (DCM) or Toluene.[1]

  • Procedure:

    • Dissolve 4-(trifluoromethoxy)aniline in DCM at room temperature.

    • Add Acetic Anhydride dropwise. The reaction is typically exothermic; maintain temperature <40°C.

    • Stir for 2 hours. Monitor by TLC (disappearance of aniline).

    • Workup: Wash with saturated

      
       to remove excess acid. Dry organic layer over 
      
      
      
      and concentrate to yield N-(4-(trifluoromethoxy)phenyl)acetamide .[1]
Step 1.2: Nitration

Note: The acetamido group is an ortho/para director.[2] Since the para position is blocked by the


 group, nitration occurs almost exclusively at the ortho position.
  • Reagents: N-(4-(trifluoromethoxy)phenyl)acetamide, Fuming

    
    , Conc. 
    
    
    
    .
  • Procedure:

    • Dissolve the acetamide in conc.

      
       at 0°C.
      
    • Prepare a nitrating mixture of Fuming

      
       and conc. 
      
      
      
      (1:1 ratio).[1]
    • Critical Step: Add the nitrating mixture dropwise to the acetamide solution, maintaining the internal temperature below 5°C . Higher temperatures promote di-nitration or hydrolysis.[1]

    • Stir at 0–5°C for 1 hour, then pour onto crushed ice.

    • Isolation: Filter the resulting yellow precipitate. Wash copiously with cold water to remove acid.

    • Product: N-(2-nitro-4-(trifluoromethoxy)phenyl)acetamide .[1]

Stage 2: Hydrolysis (Deprotection)

Objective: Reveal the free amine to prepare for the Sandmeyer reaction.

  • Reagents: Conc. HCl, Ethanol (or Methanol).[1]

  • Procedure:

    • Suspend the nitro-acetamide in Ethanol/HCl (1:1 v/v).

    • Reflux for 2–4 hours. The solution will clarify as the amine forms.

    • Workup: Cool to room temperature. Neutralize carefully with

      
       or 
      
      
      
      to pH 8–9.
    • Extract with Ethyl Acetate.[3] The product, 2-nitro-4-(trifluoromethoxy)aniline , is an orange/yellow solid.[1]

Stage 3: The Sandmeyer Iodination

Objective: Replace the primary amine with iodine via a diazonium salt intermediate.

Reagent Table
ReagentEquivalentsRole
2-Nitro-4-(trifluoromethoxy)aniline1.0Substrate
Sodium Nitrite (

)
1.2Diazotization Agent
Hydrochloric Acid (Conc.)[1][4]~10.0Solvent/Proton Source
Potassium Iodide (

)
1.5–2.0Nucleophile Source
UreaTraceQuench excess

Protocol
  • Diazotization:

    • Suspend the aniline in concentrated HCl (or

      
      /water mixture) and cool to -5°C to 0°C  in an ice/salt bath.
      
    • Dissolve

      
       in a minimum volume of water.[4][5]
      
    • Add the

      
       solution dropwise to the aniline suspension.[6] Do not exceed 5°C. 
      
    • Observation: The suspension should clear as the soluble diazonium salt forms.

    • Stir for 20 minutes. Add a spatula tip of Urea to destroy excess nitrous acid (stops gas evolution).

  • Iodination:

    • Dissolve Potassium Iodide (

      
      ) in water (approx. 2 mL water per gram of KI).[1]
      
    • Add the cold diazonium solution slowly to the KI solution (or vice versa, though adding diazonium to KI often controls the exotherm better).

    • Observation: Immediate evolution of nitrogen gas (

      
      ) and formation of a dark oil/solid.
      
    • Allow the mixture to warm to room temperature and stir for 1–2 hours.

    • Optional: Heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium species.

  • Workup & Purification:

    • Extract with Diethyl Ether or Ethyl Acetate.

    • Wash: Wash the organic phase with 10% Sodium Thiosulfate (

      
      ) solution. Why? This removes excess iodine (
      
      
      
      ) byproduct, turning the organic layer from dark purple/brown to yellow.
    • Dry over anhydrous

      
      .
      
    • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).[1]

Workflow Step1 Start: 4-(OCF3)aniline Step2 Acetylation (Protect Amine) Step1->Step2 Step3 Nitration (HNO3/H2SO4, <5°C) Step2->Step3 Step4 Hydrolysis (HCl Reflux) Step3->Step4 Step5 Diazotization (NaNO2, HCl) Step4->Step5 Step6 Iodination (KI, RT) Step5->Step6 Final Product: 1-Iodo-2-nitro-4-(OCF3)benzene Step6->Final

Caption: Step-by-step workflow for the conversion of 4-(trifluoromethoxy)aniline to the target iodide.

Part 3: Analytical Characterization[1]

To validate the synthesis, the following spectral data should be obtained.

Expected 1H NMR Data (CDCl3)
  • H-3 (Ortho to Nitro): ~7.8 ppm (Doublet, J ≈ 2.5 Hz).[1] This proton is highly deshielded by the adjacent nitro group.

  • H-5 (Meta to Nitro/Iodo): ~7.3 ppm (Doublet of doublets).[1]

  • H-6 (Ortho to Iodo): ~8.0 ppm (Doublet, J ≈ 8.5 Hz).[1] Deshielded by the large iodine atom and the nitro group's inductive effect.

Safety Considerations
  • Diazonium Salts: Unstable above 10°C. Never dry the intermediate diazonium salt; keep it in solution.

  • Nitration: Highly exothermic. Runaway reactions can occur if temperature is not controlled during acid addition.

  • Hydrofluoric Acid (Trace): While not used directly, degradation of

    
     under extreme acidic forcing conditions is theoretically possible (though unlikely here).[1] Standard acid handling applies.
    

References

  • Sandmeyer Reaction Mechanisms & Protocols

    • Organic Chemistry Portal. "Sandmeyer Reaction."[7][4][6][8] Available at: [Link][1]

  • Nitration of Acetanilides (General Procedure)

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Nitration of Acetanilide."[2][9][10] (Standard reference for regioselective nitration of protected anilines).

  • Synthesis of 2-Nitro-4-(trifluoromethoxy)aniline (Intermediate)
  • Iodination via Diazotization (General Protocol)

Sources

Exploratory

1-iodo-2-nitro-4-(trifluoromethoxy)benzene solubility data

Technical Guide: Solubility Profiling & Handling of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene Executive Summary This guide provides a technical analysis of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene , a specialized aryl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Handling of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene

Executive Summary

This guide provides a technical analysis of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene , a specialized aryl halide intermediate used in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1] Due to the presence of the trifluoromethoxy (


) pharmacophore and the ortho-nitro group, this compound exhibits a distinct lipophilic profile that challenges standard aqueous-based processing.[1]

This document synthesizes available physicochemical data with predictive modeling to establish a Solubility Compatibility Matrix . It also details a self-validating protocol for gravimetric solubility determination, ensuring researchers can generate precise internal data for process scaling.[1]

Physicochemical Profile & Structure-Property Relationships

Understanding the solubility of this compound requires analyzing the "push-pull" electronic effects of its substituents.[1]

  • Trifluoromethoxy Group (

    
    ):  Highly lipophilic (Hansch 
    
    
    
    ).[1] It significantly reduces water solubility and increases affinity for non-polar organic solvents.
  • Nitro Group (

    
    ):  Strong electron-withdrawing group (EWG).[1] While polar, its position ortho to the iodine atom creates steric crowding and dipole moments that favor solvation in polar aprotic solvents (e.g., DMSO, DMF).[1]
    
  • Iodine Atom (

    
    ):  Large, polarizable halogen that enhances solubility in chlorinated solvents (DCM, Chloroform) and contributes to the compound's high density.[1]
    

Table 1: Compound Specifications

PropertyDataSource/Note
IUPAC Name 1-iodo-2-nitro-4-(trifluoromethoxy)benzene
CAS Number 886762-35-2[1][6]
Molecular Weight 333.00 g/mol
Physical State Low-melting solid or viscous oilMP range typically 30–50°C [6]
Appearance Yellow to orange crystalline massColor deepens upon oxidation
Predicted LogP 3.8 – 4.2High Lipophilicity
Density ~1.8 – 1.9 g/cm³Estimated based on analogs [7]

Solubility Data & Solvent Compatibility Matrix

Note: As specific gravimetric solubility data (mg/mL) is proprietary for this intermediate, the following matrix is derived from structural analogs (e.g., 1-iodo-4-nitrobenzene, trifluoromethoxybenzene) and standard solubility parameters.

Core Insight: The compound is hydrophobic . Process workflows should avoid water as a primary solvent. It is best handled in chlorinated or polar aprotic solvents.

Table 2: Solvent Compatibility Guide

Solvent ClassSolvent ExamplesSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Extraction, Chromatography
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Coupling Reactions (Suzuki/Sonogashira)
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood (>50 mg/mL)Crystallization, Work-up
Alcohols Methanol, Ethanol, IPAModerate (Heating req.)[1]Recrystallization (Anti-solvent)
Ethers THF, MTBE, 1,4-DioxaneGood (>50 mg/mL)Reaction Solvent
Alkanes Hexane, Heptane, CyclohexanePoor (Cold) / Moderate (Hot)Impurity precipitation / Anti-solvent
Aqueous Water, Phosphate Buffer (pH 7.[1]4)Insoluble (<0.1 mg/mL)Washing (removal of inorganic salts)
Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting a solvent system based on the intended experimental outcome (Reaction vs. Purification).

SolubilityLogic Start Process Goal Reaction Synthesis / Coupling Start->Reaction Purification Purification / Isolation Start->Purification Analysis Analytical (HPLC/NMR) Start->Analysis HighTemp High Temp (>80°C)? Reaction->HighTemp Cryst Crystallization? Purification->Cryst Chrom Chromatography? Purification->Chrom NMR CDCl3 or DMSO-d6 Analysis->NMR HPLC ACN / Water (+0.1% TFA) Analysis->HPLC DMSO Use DMSO / DMF HighTemp->DMSO Yes THF Use THF / Dioxane HighTemp->THF No EtOHWater EtOH / Water (Cold) Cryst->EtOHWater Anti-solvent HexEtOAc Hexane / EtOAc Chrom->HexEtOAc Eluent

Figure 1: Solvent selection decision tree based on process requirements.

Experimental Protocol: Gravimetric Solubility Determination

Objective: Determine saturation solubility (


) in a target solvent at 25°C.

Materials:

  • Compound: 1-iodo-2-nitro-4-(trifluoromethoxy)benzene (>500 mg).[1][2]

  • Solvent: Analytical grade (e.g., Ethanol, Toluene).[1]

  • Equipment: 0.45 µm PTFE syringe filters, analytical balance (0.01 mg precision), HPLC vials.

Workflow:

  • Preparation: Add excess solid compound to 2.0 mL of solvent in a glass vial. Ensure undissolved solid remains visible.

  • Equilibration: Cap tightly and agitate (shaker/stirrer) at 25°C for 24 hours.

  • Filtration: Stop agitation. Allow solids to settle for 1 hour. Draw supernatant and filter through a 0.45 µm PTFE filter (Nylon filters may absorb the nitro-compound).[1]

  • Quantification (Gravimetric):

    • Tare a clean, dry evaporation vial (

      
      ).[1]
      
    • Pipette exactly 1.0 mL of filtrate into the vial.

    • Evaporate solvent (Nitrogen stream or Vacuum oven at 40°C).[1]

    • Weigh the dried residue (

      
      ).[1]
      
  • Calculation:

    
    
    

Synthesis & Handling Context

Synthesis Route: The most reliable synthesis involves the Sandmeyer reaction or Diazotization-Iodination of the corresponding aniline precursor, 2-nitro-4-(trifluoromethoxy)aniline [5][15].[1]

  • Reagents:

    
    , 
    
    
    
    ,
    
    
    .[1][3]
  • Critical Step: Control temperature <10°C during diazotization to prevent decomposition.

Stability & Storage:

  • Light Sensitivity: Aryl iodides are prone to homolytic cleavage of the C-I bond under UV light, liberating iodine (turning the solid brown).[1]

  • Storage: Amber glass vials, under Nitrogen/Argon, at 2–8°C [7].

References

  • PubChem. (2025).[1] 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene Compound Summary. National Library of Medicine. [Link]

  • IndiaMART. (2025). Chemical Grade 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene Specifications. [Link][1]

  • PrepChem. (2025). Preparation of 1-iodo-2-nitrobenzene via Diazotization. [Link][1]

  • Symax Laboratories. (2025).[1] Certificate of Analysis: 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene. [Link][1]

Sources

Foundational

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene, a substituted aromatic compound with significant applications in synthetic and medicinal chemistry. This...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene, a substituted aromatic compound with significant applications in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into a theoretical prediction of the spectrum based on first principles, outline a robust experimental protocol for data acquisition, and provide a detailed interpretation of the spectral data.

Introduction and Molecular Structure

1-Iodo-2-nitro-4-(trifluoromethoxy)benzene (CAS No. 886762-35-2) is a polysubstituted benzene ring featuring a unique combination of substituents that create a distinct and predictable proton NMR spectrum.[1] Understanding the interplay of these groups is paramount for its unambiguous identification and for quality control in synthetic applications.

The structure contains three distinct aromatic protons. The electronic environment of each proton is uniquely influenced by the inductive and resonance effects of the adjacent and remote substituents: the iodine (I), the nitro group (NO₂), and the trifluoromethoxy group (OCF₃).

Theoretical Analysis: Predicting the ¹H NMR Spectrum

The chemical shift (δ) and splitting pattern (multiplicity) of the aromatic protons can be predicted by dissecting the electronic contributions of each substituent. The benzene proton signal at approximately 7.3 ppm serves as a baseline for this analysis.[2][3]

Substituent Effects on Chemical Shifts

The three substituents on the benzene ring each exert a significant influence on the electron density of the aromatic system, thereby affecting the shielding and deshielding of the ring protons.

  • Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). This withdrawal of electron density substantially deshields the aromatic protons, causing their signals to shift significantly downfield (to a higher ppm value).[4][5][6] The deshielding is most pronounced at the ortho and para positions relative to the nitro group.

  • Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is also strongly electron-withdrawing, primarily through a powerful inductive effect (-I) originating from the highly electronegative fluorine atoms.[7][8] This effect deactivates the ring and contributes to a downfield shift of the aromatic proton signals.

  • Iodine (-I): Iodine's effect is more nuanced. It is the least electronegative of the halogens, exerting a weak electron-withdrawing inductive effect (-I).[9] However, it also possesses lone pairs that can be donated into the ring via a positive resonance effect (+R), which would direct electrophiles to the ortho and para positions.[9] Furthermore, heavy atoms like iodine can introduce unique anisotropic and relativistic effects on the chemical shifts of nearby protons.[10][11][12]

Additive Effects: The net chemical shift of each proton is an aggregate of these individual substituent effects. We can systematically predict the relative downfield shifts for the three protons (H-3, H-5, H-6).

  • H-3: Positioned ortho to the iodine and meta to the nitro group. It will be moderately deshielded.

  • H-5: Located ortho to the trifluoromethoxy group and meta to the iodine. It will experience strong deshielding from the -OCF₃ group.

  • H-6: Situated ortho to the nitro group and para to the trifluoromethoxy group. This proton is expected to be the most deshielded due to the potent electron-withdrawing effects of the nitro group at the ortho position.

Based on this analysis, the expected order of chemical shifts from downfield to upfield is: H-6 > H-5 > H-3 .

Predicting Spin-Spin Coupling (Splitting Patterns)

The splitting of signals in the aromatic region is dictated by the through-bond coupling between adjacent protons, quantified by the coupling constant, J.

  • Ortho Coupling (³J): Coupling between protons on adjacent carbons. Typically in the range of 7-9 Hz.[13][14]

  • Meta Coupling (⁴J): Coupling between protons separated by two carbons. This is significantly smaller, usually 1-3 Hz.[13][15]

  • Para Coupling (⁵J): Coupling across three carbons. This is often negligible or less than 1 Hz.[13][15]

In our target molecule:

  • H-3 is coupled to H-5 (meta, ⁴J) and H-6 (para, ⁵J). The para coupling is often unresolved. Thus, H-3 is expected to appear as a narrow doublet due to meta coupling to H-5.

  • H-5 is coupled to H-3 (meta, ⁴J) and H-6 (ortho, ³J). This will result in a doublet of doublets (dd).

  • H-6 is coupled to H-5 (ortho, ³J) and H-3 (para, ⁵J). The unresolved para coupling means H-6 will likely appear as a doublet due to ortho coupling to H-5.

The logical relationship for predicting the spectrum is outlined in the workflow below.

G cluster_0 Structural Analysis cluster_1 Electronic Effects Analysis cluster_2 Coupling Analysis cluster_3 Spectrum Prediction A Molecule: 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene B Identify Substituents: -I, -NO2, -OCF3 A->B C Identify Unique Protons: H-3, H-5, H-6 B->C D Assess Inductive (-I) & Resonance (-R/+R) Effects -NO2: Strong -I, -R -OCF3: Strong -I -I: Weak -I, +R F Determine Proton Relationships H-5, H-6 (ortho) H-3, H-5 (meta) H-3, H-6 (para) E Predict Chemical Shift (δ) Order (Deshielding: H-6 > H-5 > H-3) D->E H Synthesize Predicted Spectrum E->H G Predict Multiplicity H-3: d (meta) H-5: dd (ortho, meta) H-6: d (ortho) F->G G->H

Caption: Workflow for predicting the ¹H NMR spectrum.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-resolution ¹H NMR spectrum of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent solubilizing power for a wide range of organic compounds and its relatively clean spectral window.[16] If peak overlap occurs, deuterated benzene (C₆D₆) can be used to induce aromatic solvent-induced shifts (ASIS), which may resolve overlapping signals.[17][18]

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution of coupling patterns.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

    • Perform Fourier transformation, followed by phase correction and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

The following diagram illustrates the experimental workflow.

G A Sample Weighing (5-10 mg) B Dissolution (0.6 mL CDCl3 + TMS) A->B C Filtration into NMR Tube B->C D Spectrometer Setup (Lock, Shim, Tune) C->D E Data Acquisition (zg30, 16 scans) D->E F Data Processing (FT, Phasing, Baseline) E->F G Analysis (Calibration, Integration) F->G

Caption: Experimental workflow for NMR data acquisition.

Data Interpretation and Spectral Assignment

Based on the theoretical analysis, the acquired ¹H NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The predicted data are summarized in the table below.

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J) in Hz
H-6 ~8.2 – 8.5Doublet (d)³JH6-H5 = ~8-9 Hz
H-5 ~7.8 – 8.1Doublet of Doublets (dd)³JH5-H6 = ~8-9 Hz, ⁴JH5-H3 = ~2-3 Hz
H-3 ~7.6 – 7.9Doublet (d)⁴JH3-H5 = ~2-3 Hz

Analysis of the Spectrum:

  • Signal at δ ~8.2-8.5 (1H, d): This most downfield signal is assigned to H-6 . Its position is consistent with being ortho to the strongly electron-withdrawing nitro group.[4][5] The splitting pattern is a doublet, arising from the large ortho coupling to H-5.

  • Signal at δ ~7.8-8.1 (1H, dd): This signal is assigned to H-5 . It appears as a doublet of doublets, confirming its coupling to two non-equivalent protons. The larger coupling constant corresponds to the ortho interaction with H-6, while the smaller constant arises from the meta coupling to H-3.[14][15]

  • Signal at δ ~7.6-7.9 (1H, d): The most upfield of the three aromatic signals is assigned to H-3 . It appears as a doublet with a small coupling constant, which is characteristic of meta coupling to H-5. The expected para coupling to H-6 is likely too small to be resolved.

This comprehensive approach, combining theoretical prediction with a structured experimental protocol, allows for the confident and accurate assignment of the ¹H NMR spectrum of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene, a critical step in its chemical characterization for research and development.

References

  • Proton magnetic resonance in aromatic nitro compounds. (n.d.). UQ eSpace. Retrieved February 11, 2026, from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved February 11, 2026, from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved February 11, 2026, from [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube. Retrieved February 11, 2026, from [Link]

  • How can multiplets in para-disubstituted benzene rings be described? (2017, October 18). Chemistry Stack Exchange. Retrieved February 11, 2026, from [Link]

  • ortho meta para. (n.d.). Squarespace. Retrieved February 11, 2026, from [Link]

  • Substituent Effects on the NMR Chemical Shifts of Aromatic Side Chain Protons. I. The Effects of meta-Substituents. (1970, May 1). Semantic Scholar. Retrieved February 11, 2026, from [Link]

  • 1 H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. (2009, August 6). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Para-Substituted Benzene Definition. (n.d.). Fiveable. Retrieved February 11, 2026, from [Link]

  • How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? (2018, April 12). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Lecture outline 1H NMR spectra of aromatic compounds. (n.d.). Retrieved February 11, 2026, from [Link]

  • How does solvent choice effect chemical shift in NMR experiments? (2022, January 13). Reddit. Retrieved February 11, 2026, from [Link]

  • Ch 13 - Aromatic H. (n.d.). University of Calgary. Retrieved February 11, 2026, from [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

  • Video: NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE. Retrieved February 11, 2026, from [Link]

  • "Solvent" effects in 1H NMR spectroscopy. (n.d.). Retrieved February 11, 2026, from [Link]

  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patter. (2019, December 9). Who we serve. Retrieved February 11, 2026, from [Link]

  • 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. (n.d.). Modgraph. Retrieved February 11, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved February 11, 2026, from [Link]

  • Nitro Groups. (n.d.). Retrieved February 11, 2026, from [Link]

  • Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. (n.d.). Semantic Scholar. Retrieved February 11, 2026, from [Link]

  • 1-Iodo-4-(trifluoromethoxy)benzene. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

  • Benzene, 1-iodo-4-nitro-. (n.d.). NIST WebBook. Retrieved February 11, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Chemical shifts. (n.d.). Retrieved February 11, 2026, from [Link]

  • Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 11, 2026, from [Link]

  • 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. (2025, August 5). ResearchGate. Retrieved February 11, 2026, from [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]

  • What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? (2015, April 13). Chemistry Stack Exchange. Retrieved February 11, 2026, from [Link]

  • 1-Nitro-4-(trifluoromethoxy)benzene. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

  • Preparation of 1-iodo-2-nitrobenzene. (n.d.). PrepChem.com. Retrieved February 11, 2026, from [Link]

  • 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene. (n.d.). Changzhou Yingsa Pharm Technology Co., Ltd. Retrieved February 11, 2026, from [Link]

  • Synthesis of 1-iodo-4-nitrobenzene. (2015, January 20). Chemistry Stack Exchange. Retrieved February 11, 2026, from [Link]

  • Trifluoromethoxy-benzene - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved February 11, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved February 11, 2026, from [Link]

Sources

Exploratory

13C NMR chemical shifts for 1-iodo-2-nitro-4-(trifluoromethoxy)benzene

An In-Depth Technical Guide to the Predicted ¹³C NMR Spectrum of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene Abstract The Imperative of Structural Verification in Complex Aromatics The precise arrangement of substituents...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted ¹³C NMR Spectrum of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene

Abstract

The Imperative of Structural Verification in Complex Aromatics

The precise arrangement of substituents on an aromatic ring dictates a molecule's steric and electronic properties, which in turn govern its biological activity and chemical reactivity. For a compound like 1-iodo-2-nitro-4-(trifluoromethoxy)benzene, featuring a dense arrangement of electronically influential groups, confirming the correct isomeric structure is paramount. ¹³C NMR spectroscopy offers a direct window into the electronic environment of each carbon atom, providing a unique spectral fingerprint.[1][2] The chemical shift of a given carbon is exquisitely sensitive to the inductive and resonance effects of its neighboring functional groups, making it a powerful tool for isomer differentiation.

However, the absence of a reference spectrum in established databases presents a common challenge. In such cases, a predictive approach is not merely academic but a necessary first step in spectral assignment. By understanding the fundamental influence of each substituent, we can construct a reliable, predicted spectrum that serves as a hypothesis for experimental verification.

A Predictive Analysis via Substituent Chemical Shifts (SCS)

The chemical shift of a carbon atom in a substituted benzene ring can be estimated by starting with the chemical shift of benzene (δ ≈ 128.5 ppm) and adding empirically derived substituent chemical shift (SCS) parameters.[3][4] For a multi-substituted ring, these effects are approximately additive. Let us dissect the influence of each functional group on the aromatic scaffold.

The Nitro Group (-NO₂): A Powerful Electron-Withdrawing Group

The nitro group is one of the most potent electron-withdrawing groups through both resonance (mesomeric) and inductive effects. This withdrawal of electron density deshields the carbon nuclei, causing a significant downfield shift (to higher ppm values).

  • Ipso-Carbon (C-2): The carbon directly attached to the nitro group experiences strong deshielding. In nitrobenzene, this carbon appears around 148.3 ppm.[5][6]

  • Ortho- and Para-Carbons: Resonance delocalization withdraws electron density most effectively from the ortho and para positions, leading to their deshielding.[7] In nitrobenzene, the ortho carbons are found near 123.5 ppm and the para carbon at 134.7 ppm.[5]

  • Meta-Carbons: The meta position is least affected by resonance, showing only minor deshielding due to inductive effects.

The Iodo Group (-I): The Heavy Atom Effect

The iodine substituent presents a more complex influence. While it is inductively electron-withdrawing, its most dominant feature in ¹³C NMR is the "heavy atom effect." This effect introduces significant spin-orbit coupling, which induces a strong shielding (upfield shift) of the directly attached ipso-carbon.[8][9]

  • Ipso-Carbon (C-1): This carbon experiences a dramatic upfield shift. For instance, the ipso-carbon in iodobenzene resonates at approximately 94.4 ppm, a stark contrast to benzene's 128.5 ppm.[10][11]

  • Ortho-Carbons: The ortho carbons are typically deshielded, appearing around 137.7 ppm in iodobenzene.[10]

  • Para-Carbon: The para-carbon is slightly shielded, resonating near 127.3 ppm.[10]

The Trifluoromethoxy Group (-OCF₃): A Strong Inductive Influencer

The -OCF₃ group is a potent electron-withdrawing substituent, primarily through the strong inductive effect of the three fluorine atoms. This effect significantly deshields the attached ipso-carbon.

  • Ipso-Carbon (C-4): This carbon will be deshielded due to the electronegativity of the oxygen and the attached CF₃ group.

  • Quarternary Carbon (-OCF₃): The carbon of the trifluoromethoxy group itself is a key identifier. It appears as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). The chemical shift is typically in the range of 120-124 ppm.[12]

Predicted ¹³C NMR Spectrum and Assignments

By synthesizing the individual substituent effects, we can predict the chemical shifts for 1-iodo-2-nitro-4-(trifluoromethoxy)benzene. The numbering convention used for assignment is shown in the diagram below.

Diagram 1: Molecular Structure and Substituent Effects

G cluster_molecule 1-iodo-2-nitro-4-(trifluoromethoxy)benzene cluster_substituents C1 C1 C2 C2 C1->C2 I I C1->I Shielding C3 C3 C2->C3 NO2 NO₂ C2->NO2 Deshielding C4 C4 C3->C4 C5 C5 C4->C5 OCF3 OCF₃ C4->OCF3 Deshielding C6 C6 C5->C6 C6->C1 G A Sample Preparation (High Purity + CDCl₃/TMS) B 1D ¹³C NMR Acquisition (Proton Decoupled) A->B C Initial Hypothesis: Compare with Predicted Shifts B->C F 2D HMBC Acquisition (²/³J_CH Correlation) B->F D 2D HSQC Acquisition (¹J_CH Correlation) C->D E Assign Protonated Carbons (C-3, C-5, C-6) D->E E->F G Assign Quaternary Carbons (C-1, C-2, C-4, -OCF₃) F->G H Final Validated Structure G->H

Conclusion

While experimental ¹³C NMR data for 1-iodo-2-nitro-4-(trifluoromethoxy)benzene is not publicly cataloged, a robust and scientifically sound prediction of its spectrum can be achieved through the systematic analysis of substituent chemical shift effects. The powerful shielding of the iodo group's ipso-carbon and the significant deshielding caused by the nitro and trifluoromethoxy groups create a highly dispersed spectrum with distinct, predictable regions. The provided predictive data serves as a strong starting point for analysis, and the detailed experimental workflow, incorporating both 1D and essential 2D NMR techniques, offers a clear and reliable path to the empirical validation and unambiguous structural confirmation of this complex substituted arene.

References

  • ResearchGate. (2021). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722-730.
  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • MDPI. (2001). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 6(1), 57-76. [Link]

  • ACS Publications. (1976). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 41(10), 1790-1793. [Link]

  • PubChem. o-Iodonitrobenzene. [Link]

  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • Physical Chemistry Chemical Physics. (2019). The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

  • Supporting Information. (n.d.). General procedure for the synthesis of trifluoromethylated arenes. [Link]

  • PubChem. Iodobenzene. [Link]

  • Thieme. (n.d.). 4. 13C NMR Spectroscopy. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

Sources

Foundational

FTIR spectrum of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene

An In-Depth Technical Guide to the FTIR Spectrum of 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene[1] Executive Summary This technical guide provides a comprehensive spectroscopic analysis of 1-iodo-2-nitro-4-(trifluorometho...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FTIR Spectrum of 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene[1]

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene (CAS: 886762-35-2).[1] As a trisubstituted benzene derivative featuring a halogen handle (iodine), a strong electron-withdrawing nitro group, and a lipophilic trifluoromethoxy group, this compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals.[2]

Accurate characterization of this molecule requires distinguishing between the overlapping vibrational modes of the nitro and trifluoromethoxy functionalities. This guide outlines the theoretical vibrational assignments, practical acquisition protocols, and quality control measures necessary for high-integrity identification.

Part 1: Molecular Structure & Vibrational Theory

The infrared spectrum of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene is dominated by the interplay between three highly electronegative substituents on the aromatic ring.

Structural Analysis
  • Core Scaffold: Benzene ring with a 1,2,4-trisubstitution pattern.[1][3][4]

  • Substituents:

    • Iodine (C-1): Heavy atom effect; lowers the frequency of adjacent ring vibrations.[1]

    • Nitro Group (C-2): Strong resonance withdrawing; generates intense asymmetric and symmetric stretching bands.[1]

    • Trifluoromethoxy Group (C-4): Inductive withdrawing; produces broad, extremely intense bands in the 1100–1300 cm⁻¹ region due to C-F stretching.[1]

Key Vibrational Modes (Theoretical Assignments)

The following table synthesizes characteristic frequencies based on empirical data for nitro- and trifluoromethoxy-substituted aromatics.

Functional GroupMode of VibrationFrequency Range (cm⁻¹)IntensityDiagnostic Notes
Aromatic C-H Stretching (

C-H)
3050 – 3100WeakOften appears as a shoulder on the high-frequency side.[1]
Nitro (-NO₂) Asymmetric Stretch (

)
1520 – 1550StrongHighly diagnostic; sensitive to conjugation.[1]
Nitro (-NO₂) Symmetric Stretch (

)
1340 – 1360StrongSharp band; distinct from the broader C-F bands.[1]
Trifluoromethoxy (-OCF₃) C-F Stretching1150 – 1300Very StrongDominant Feature. Often splits into multiple overlapping bands.[1]
Trifluoromethoxy (-OCF₃) C-O-C Stretching1200 – 1275StrongUsually obscured by the intense C-F envelope.[1]
Aromatic Ring C=C Ring Breathing1475 & 1600MediumThe 1600 cm⁻¹ band may split due to asymmetry.
1,2,4-Trisubstitution OOP C-H Bending (2 Adj H)800 – 860StrongCorresponds to H at positions 5 and 6.
1,2,4-Trisubstitution OOP C-H Bending (1 Iso H)870 – 900MediumCorresponds to isolated H at position 3.[1]
Carbon-Iodine C-I Stretching480 – 600Weak/MedOften near the detector cutoff; broad peak.[1]

Part 2: Experimental Protocol

To ensure spectral fidelity, the following self-validating protocol is recommended. This workflow minimizes artifacts caused by the high volatility of iodine-containing intermediates and the hygroscopic nature of KBr.

Sample Preparation Workflow
  • Method A: Diamond ATR (Recommended for Routine QC) [1]

    • Advantage: Minimal sample prep, easy cleaning.[1]

    • Procedure: Place ~5 mg of solid analyte onto the crystal. Apply high pressure to ensure contact.[1]

    • Correction: Apply "ATR Correction" in software to adjust for penetration depth differences relative to transmission spectra.

  • Method B: KBr Pellet (Recommended for High Resolution) [1]

    • Advantage: No pathlength distortion; better resolution of the fingerprint region.

    • Procedure: Grind 1-2 mg of sample with 200 mg dry KBr. Press at 8-10 tons for 2 minutes.

Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).[1]

  • Scans: Minimum 32 scans (ATR) or 16 scans (Transmission) to improve S/N ratio.

  • Range: 4000 – 400 cm⁻¹ (Mid-IR).[1]

Visualization: Analytical Workflow

FTIR_Workflow Start Sample: 1-iodo-2-nitro-4-(trifluoromethoxy)benzene Decision Select Mode Start->Decision ATR Diamond ATR (Rapid QC) Decision->ATR KBr KBr Pellet (Structural Confirmation) Decision->KBr Acquisition Acquire Spectrum (4000-400 cm-1, 4 cm-1 res) ATR->Acquisition KBr->Acquisition Check1 Check 1530 & 1350 cm-1 (Nitro Group Present?) Acquisition->Check1 Check2 Check 1150-1300 cm-1 (Broad OCF3 Envelope?) Check1->Check2 Yes Fail REJECT / RE-PURIFY Check1->Fail No Check3 Check 800-900 cm-1 (1,2,4-Pattern?) Check2->Check3 Yes Check2->Fail No Valid VALIDATED IDENTITY Check3->Valid Yes Check3->Fail No

Caption: Logical workflow for the FTIR validation of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene.

Part 3: Detailed Spectral Interpretation & Troubleshooting

The "Nitro-Trifluoromethoxy" Overlap

A common challenge in interpreting this spectrum is the congestion in the 1100–1350 cm⁻¹ region.

  • The Symmetric Nitro Stretch (~1350 cm⁻¹) is usually a sharp, distinct peak.

  • The C-F Stretches (1150–1300 cm⁻¹) appear as a very intense, broad "mountain" of peaks.

  • Differentiation: If the band at 1350 cm⁻¹ is buried or indistinguishable, the sample may be wet or the resolution too low. The C-F bands are typically the strongest in the entire spectrum, often exceeding the intensity of the nitro peaks.

Substitution Pattern Confirmation

The Fingerprint Region (600–900 cm⁻¹) is the definitive "DNA" of the isomer.

  • 1,2,4-Substitution Logic: You must observe two distinct bands in the Out-of-Plane (OOP) bending region.[1]

    • Band A (~820 cm⁻¹): Represents the two adjacent hydrogens (C-5 and C-6).[1]

    • Band B (~880 cm⁻¹): Represents the solitary hydrogen (C-3), isolated between the nitro and iodine groups.[1]

    • Absence of these specific bands suggests a different isomer (e.g., 1,2,3- or 1,3,5-substitution).[1]

Common Impurities
  • Water: Broad stretch at 3400 cm⁻¹.[1] (Hygroscopic KBr or wet sample).[1]

  • Precursor (4-(trifluoromethoxy)aniline): Look for N-H stretching doublets at 3300–3500 cm⁻¹.[1]

  • Hydrolysis Products (Phenols): Broad O-H stretch at 3200–3600 cm⁻¹.[1]

Part 4: Applications in Drug Development

This compound is a high-value scaffold because it offers orthogonal reactivity:

  • Iodine: Ready for metal-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).[1]

  • Nitro: Precursor to anilines (via reduction) for amide coupling.[1]

  • Trifluoromethoxy: A "super-lipophilic" group that improves metabolic stability and blood-brain barrier penetration in drug candidates.[1]

References

  • National Institute of Standards and Technology (NIST). Infrared Spectroscopy of Substituted Benzenes.[1] NIST Chemistry WebBook, SRD 69.[1][5] Available at: [Link][1]

  • OpenStax. Spectroscopy of Aromatic Compounds: Infrared Spectroscopy. Organic Chemistry.[1][2][3][4][6] Available at: [Link]

  • PubChem. 1-Iodo-4-nitro-2-(trifluoromethyl)benzene Compound Summary (Isomer Analog). National Library of Medicine.[1] Available at: [Link][1]

  • Spectroscopy Online. Interpreting the Spectra of Substituted Benzene Rings. Available at: [Link][1]

Sources

Exploratory

A Methodological Guide to the Structural Elucidation of Novel Crystalline Compounds: The Case of 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene

Disclaimer: As of February 2026, a solved and publicly accessible crystal structure for 1-iodo-2-nitro-4-(trifluoromethoxy)benzene (CAS No. 886762-35-2) could not be located in open-access crystallographic databases or t...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of February 2026, a solved and publicly accessible crystal structure for 1-iodo-2-nitro-4-(trifluoromethoxy)benzene (CAS No. 886762-35-2) could not be located in open-access crystallographic databases or the scientific literature. The absence of this specific data prevents a direct analysis. However, this reality presents an opportunity to provide a more foundational and broadly applicable guide for the research community.

This whitepaper, therefore, serves as an in-depth methodological blueprint for researchers and drug development professionals. It outlines the complete workflow—from synthesis to final structural analysis and deposition—that a senior application scientist would follow to determine and analyze the crystal structure of a novel small organic molecule, using the title compound as a representative example.

Part 1: The Strategic Importance of Single-Crystal X-ray Diffraction

In pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule and its packing in a crystal lattice are of paramount importance. This knowledge, obtained via Single-Crystal X-ray Diffraction (SCXRD), is not merely academic. It governs critical physicochemical properties including solubility, stability, dissolution rate, and bioavailability. For a compound like 1-iodo-2-nitro-4-(trifluoromethoxy)benzene, which contains a rich array of functional groups (iodo, nitro, trifluoromethoxy), understanding its solid-state structure is crucial for predicting its behavior as a pharmaceutical intermediate[1][2]. The presence of an iodine atom, for instance, strongly suggests the potential for halogen bonding—a key interaction in rational drug design.

Part 2: Synthesis and the Art of Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals.

Synthesis Pathway

While specific reaction conditions for 1-iodo-2-nitro-4-(trifluoromethoxy)benzene are proprietary or not widely published, a plausible synthetic route would likely involve a multi-step process starting from a more common precursor, such as 4-(trifluoromethoxy)aniline. A common strategy for introducing an iodo group ortho to a nitro group is through electrophilic iodination directed by the activating aniline, followed by diazotization and Sandmeyer-type reactions.[3][4]

The Crystallization Workflow

Obtaining a single crystal suitable for SCXRD is often the most challenging step. The goal is to create a supersaturated solution from which the compound precipitates slowly and orderly. A typical, systematic approach is outlined below.

Experimental Protocol: Screening for Crystallization Conditions

  • Purity Confirmation: Before attempting crystallization, confirm the purity of the synthesized compound (>98%) using techniques like NMR, HPLC, and Mass Spectrometry. Impurities can severely inhibit or disrupt crystal growth.

  • Solvent Selection: Screen a diverse panel of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water) for solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Primary Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days. This is often the simplest and most effective starting point.

    • Slow Cooling: Create a saturated solution at an elevated temperature. Allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent and place it in a small, open container. Place this container inside a larger, sealed chamber that contains a "poor" solvent (one in which the compound is insoluble) in which the good solvent is miscible. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

    • Solvent/Anti-Solvent Diffusion: Create a concentrated solution of the compound. Carefully layer a less dense, miscible "anti-solvent" on top. Crystals may form at the interface over time.

The diagram below illustrates the decision-making process for crystallization screening.

Crystallization_Workflow cluster_prep Preparation cluster_screen Crystallization Screening cluster_analysis Analysis start Synthesized Compound purity Confirm Purity >98% (NMR, HPLC) start->purity solubility Solubility Screening (Solvent Panel) purity->solubility evap Slow Evaporation solubility->evap Select Appropriate Technique(s) cool Slow Cooling solubility->cool Select Appropriate Technique(s) vapor Vapor Diffusion solubility->vapor Select Appropriate Technique(s) anti_solvent Anti-Solvent Diffusion solubility->anti_solvent Select Appropriate Technique(s) crystals Harvest Suitable Crystals evap->crystals cool->crystals vapor->crystals anti_solvent->crystals scxrd Single-Crystal X-ray Diffraction crystals->scxrd Interactions center Molecule 1 (C7H3F3INO3) neighbor1 Molecule 2 center->neighbor1 Halogen Bond (I···O) neighbor2 Molecule 3 center->neighbor2 C-H···O/F Bonds neighbor3 Molecule 4 center->neighbor3 π-π Stacking

Sources

Foundational

Technical Guide: Electrophilic Substitution on 3-Trifluoromethoxynitrobenzene

This guide details the regiochemical behavior and experimental protocols for electrophilic aromatic substitution (EAS) on 3-trifluoromethoxynitrobenzene (also known as 1-nitro-3-(trifluoromethoxy)benzene). It is designed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the regiochemical behavior and experimental protocols for electrophilic aromatic substitution (EAS) on 3-trifluoromethoxynitrobenzene (also known as 1-nitro-3-(trifluoromethoxy)benzene).

It is designed for medicinal chemists and process engineers requiring high-purity synthesis of fluorinated intermediates.

Executive Summary

3-Trifluoromethoxynitrobenzene is a critical scaffold in the synthesis of lipophilic bioactive molecules. The presence of the trifluoromethoxy (


) group enhances metabolic stability and membrane permeability. However, the substrate presents a unique synthetic challenge: it contains two deactivating groups—the strongly electron-withdrawing nitro group (

) and the inductively withdrawing

group.

Successful functionalization requires a precise understanding of the contra-electronic directing effects :

  • 
     : Meta-director (deactivating).
    
  • 
     : Ortho/Para-director (deactivating, but resonance donor).
    

This guide provides the mechanistic rationale and validated protocols to achieve regioselective substitution, specifically targeting the position para to the


 group .

Electronic Structure & Regioselectivity Analysis[1]

The Directing Conflict

The substrate, 1-nitro-3-(trifluoromethoxy)benzene, possesses two non-equivalent nucleophilic sites for EAS, governed by competing directing groups.

SubstituentElectronic EffectDirecting PreferenceRelative Position on Ring

(C1)

,

(Strong Deactivator)
Meta (to itself)Directs to C5

(C3)

(Strong),

(Weak)
Ortho / Para (to itself)Directs to C2, C4, C6
Mechanistic Prediction

In systems with conflicting directing groups, the resonance donor (even a weak one like


) typically dictates the regiochemistry over a resonance withdrawer (

). Therefore, substitution will occur ortho or para to the

group.
  • Position 2 (Ortho to both): Sterically occluded by the adjacent

    
     and 
    
    
    
    groups. Highly unfavorable.
  • Position 4 (Ortho to

    
    , Para to 
    
    
    
    ):
    Electronically feasible, but sterically hindered by the bulk of the
    
    
    group.
  • Position 6 (Para to

    
    , Ortho to 
    
    
    
    ):
    Preferred Site. The para-position relative to
    
    
    is sterically most accessible. Although it is ortho to the nitro group (inductive deactivation), the resonance stabilization from the para-oxygen lone pair dominates the transition state energy.

Conclusion: The major product of electrophilic substitution (e.g., bromination, nitration) is the 6-substituted isomer (Para to


).
Resonance Stabilization Diagram

The following diagram illustrates the stability of the sigma-complex (arenium ion) intermediate, explaining the preference for C6 attack.

Resonance cluster_intermediates Sigma Complex Intermediates Substrate 3-Trifluoromethoxynitrobenzene C6_Attack Path A: Attack at C6 (Para to OCF3) (Major Product) Substrate->C6_Attack Favored by Sterics & Resonance (+R of O) C4_Attack Path B: Attack at C4 (Ortho to OCF3) (Minor Product) Substrate->C4_Attack Steric Hindrance (Ortho to OCF3) C5_Attack Path C: Attack at C5 (Meta to OCF3) (Not Observed) Substrate->C5_Attack Disfavored (Breaking O-Conjugation) Product 1-substituted-2-nitro-4-(trifluoromethoxy)benzene C6_Attack->Product -H+

Caption: Path A is favored because attack Para to the -OCF3 group minimizes steric clash and maximizes resonance stabilization from the oxygen lone pair.

Experimental Protocols

Due to the deactivated nature of the ring, standard conditions often fail. The following protocols utilize enhanced electrophiles to ensure conversion.

Protocol A: Regioselective Bromination

Target: 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene (Substituted at C6). Reagents: N-Bromosuccinimide (NBS), Sulfuric Acid (


), Trifluoroacetic acid (TFA).[1]

Rationale: Standard


 conditions are often too harsh or messy for this substrate. Using NBS in a strong acid (

) generates the highly reactive protonated NBS species (superelectrophile), essential for attacking the electron-deficient ring.

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 3-trifluoromethoxynitrobenzene (1.0 eq) and Trifluoroacetic acid (5 vol).

  • Acidification: Cool the solution to 0°C. Dropwise add concentrated

    
     (2.0 eq). Caution: Exothermic.
    
  • Bromination: Add N-Bromosuccinimide (NBS) (1.2 eq) portion-wise over 30 minutes, maintaining temperature < 5°C.

  • Reaction: Warm to room temperature (25°C) and stir for 12–24 hours. Monitor by HPLC/GC. The major peak will be the para-isomer.

  • Workup: Pour the mixture onto crushed ice. Extract with Dichloromethane (DCM). Wash organics with 10%

    
     (to remove residual bromine) and sat. 
    
    
    
    .
  • Purification: The crude solid is often a mixture of isomers (approx. 85:15 Para:Ortho). Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure 1-bromo-2-nitro-4-(trifluoromethoxy)benzene.

Protocol B: Nitration (Dinitro Formation)

Target: 1,2-Dinitro-4-(trifluoromethoxy)benzene. Reagents: Fuming Nitric Acid (


), Conc. Sulfuric Acid (

).[2][3]

Rationale: Introducing a second nitro group requires forcing conditions due to severe deactivation.

Step-by-Step Methodology:

  • Preparation: Prepare a mixed acid solution of Fuming

    
     (1.5 eq) and Conc. 
    
    
    
    (5 vol) at 0°C.
  • Addition: Add 3-trifluoromethoxynitrobenzene (1.0 eq) dropwise to the acid mixture, ensuring internal temperature does not exceed 10°C.

  • Heating: After addition, slowly heat the reaction to 60–80°C. Stir for 4–6 hours.

  • Quench: Pour onto ice/water. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid, wash with cold water, and dry.

  • Note: This reaction poses a safety risk (thermal runaway). Ensure proper venting and blast shielding.

Synthetic Utility & "Senior Scientist" Insights

Why Friedel-Crafts Fails

Do not attempt standard Friedel-Crafts alkylation or acylation on this substrate. The ring is too electron-deficient (


 + 

). The Lewis acid catalyst will coordinate to the nitro group, deactivating the ring further, leading to no reaction or decomposition.

Alternative Strategy: To introduce carbon chains, use Protocol A (Bromination) to generate the aryl bromide, then employ Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira). The bromide at the position para to


 is highly reactive towards oxidative addition due to the electron-poor nature of the ring.
Reaction Workflow Diagram

Workflow Start Start: 3-Trifluoromethoxynitrobenzene Decision Target Functionalization? Start->Decision Bromination Bromination (NBS, H2SO4/TFA) Decision->Bromination Halogenation Nitration Nitration (Fuming HNO3, H2SO4, 80°C) Decision->Nitration Nitration Prod_Br 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene (Versatile Intermediate) Bromination->Prod_Br Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) Prod_Br->Suzuki C-C Bond Formation Prod_Nitro 1,2-Dinitro-4-(trifluoromethoxy)benzene (High Energy Material / Precursor) Nitration->Prod_Nitro

Caption: Strategic workflow for functionalizing the deactivated scaffold. Bromination enables downstream C-C bond formation.

References

  • Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: A Pharmacophore with Broad Application. ChemMedChem. Link

  • Olah, G. A., et al. (1993). Nitration of deactivated aromatic compounds. Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (2024). Product Specification: 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene. Link (Verifies existence of the C6-substituted isomer).

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents. J. Org. Chem. Link (Essential for workup analysis).

  • Tredwell, M., & Gouverneur, V. (2006). Electrophilic Fluorination and Trifluoromethoxylation. Angewandte Chemie Int. Ed. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Heck Coupling of 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene

Executive Summary This guide details the protocol for the Mizoroki-Heck reaction of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene , a high-value scaffold for medicinal chemistry. This substrate presents a unique dichotomy i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the Mizoroki-Heck reaction of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene , a high-value scaffold for medicinal chemistry. This substrate presents a unique dichotomy in catalysis:

  • Electronic Activation: The electron-withdrawing para-trifluoromethoxy (-OCF

    
    ) and ortho-nitro (-NO
    
    
    
    ) groups significantly lower the energy barrier for oxidative addition [1].
  • Steric Deactivation: The ortho-nitro group imposes steric bulk and potential coordination inhibition, necessitating specific ligand-free or small-cone-angle ligand systems to ensure efficient turnover.

This note provides two validated protocols—Method A (Ligand-Modulated) and Method B (Phase-Transfer/Ligand-Free) —to synthesize 2-nitrocinnamic acid derivatives, which are critical precursors for 4-(trifluoromethoxy)indoles via reductive cyclization [2].

Substrate Analysis & Mechanistic Insights

Chemical Profile
  • Compound: 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene

  • CAS: 886762-35-2

  • Key Features:

    • C-I Bond: Highly reactive due to inductive effects of -NO

      
       and -OCF
      
      
      
      .
    • Ortho-NO

      
      :  Potential for 
      
      
      
      -O coordination to Pd(II), forming a stable 6-membered palladacycle that can arrest the catalytic cycle (catalyst poisoning).
    • Para-OCF

      
      :  Lipophilic, metabolically stable bioisostere of the nitro/chloro group.
      
The Catalytic Challenge

In standard Heck cycles, the rate-determining step (RDS) for aryl iodides is often migration or regeneration, rather than oxidative addition. However, for ortho-substituted arenes, the migratory insertion of the alkene becomes sterically difficult.

Solution: Use "Jeffery Conditions" (Phase Transfer Catalysis). The use of Tetra-n-butylammonium bromide (TBAB) stabilizes "naked" Pd(0) nanoparticles or anionic


 species, which are less sterically encumbered than bulky phosphine complexes (e.g., Pd(PPh

)

), allowing the alkene to approach the crowded metal center [3].

Visualizing the Pathway

The following diagram illustrates the catalytic cycle, highlighting the specific electronic influence of the substrate's functional groups.

HeckCycle cluster_poison Potential Deactivation Pd0 Active Catalyst Pd(0) OxAdd Oxidative Addition (Fast due to -NO2/-OCF3) Pd0->OxAdd + Ar-I Complex1 Pd(II)-Ar-I Intermediate (Sterically Crowded) OxAdd->Complex1 Coord Alkene Coordination Complex1->Coord + Acrylate Chelate Stable Chelate (Pd-O-N coordination) Complex1->Chelate Ortho-NO2 effect MigIns Migratory Insertion (Rate Determining Step) Coord->MigIns BetaElim Beta-Hydride Elimination MigIns->BetaElim ProdRel Product Release (E-Alkene) BetaElim->ProdRel BaseStep Base Regeneration (H-X Scavenging) ProdRel->BaseStep - Product BaseStep->Pd0 + Base

Figure 1: Catalytic cycle emphasizing the rapid oxidative addition driven by electron-withdrawing groups and the steric bottleneck at migratory insertion.

Experimental Protocols

Safety Precaution (Critical)

WARNING: Nitro-substituted aryl halides can be energetic. While this specific iodide is generally stable, avoid heating the reaction mixture above 140°C. Perform all reactions behind a blast shield. Ensure proper venting for acrylates (lachrymators).

Method A: The "Jeffery" Protocol (Recommended)

Best for sterically hindered substrates. Uses phase-transfer catalysis to avoid bulky ligands.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol, ~333 mg)

  • Alkene: Ethyl acrylate or tert-butyl acrylate (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (2–5 mol%)
    
  • Additive: TBAB (Tetra-n-butylammonium bromide) (1.0 equiv)

  • Base: NaHCO

    
     or K
    
    
    
    CO
    
    
    (2.5 equiv)
  • Solvent: DMF (anhydrous)

Procedure:

  • Charge: In a 20 mL screw-cap vial equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), TBAB (1.0 equiv), and Base (2.5 equiv).

  • Catalyst Addition: Add Pd(OAc)

    
     (0.02 equiv). Note: Pd(OAc)
    
    
    
    is orange; it will turn black (Pd nanoparticles) during the reaction, which is normal for this protocol.
  • Solvent/Alkene: Add DMF (concentration 0.2 M) and the acrylate (1.5 equiv).

  • Degas: Sparge with Argon for 5 minutes. Cap tightly.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[1]

    • Checkpoint: The starting material (high R

      
      ) should disappear. The product is usually fluorescent under UV (254/365 nm).
      
  • Workup: Cool to RT. Dilute with Et

    
    O and wash with water (3x) to remove DMF. Dry organic layer over MgSO
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography on silica gel.

Method B: The "Classic" Phosphine Protocol

Use if Method A fails or if high regioselectivity (linear vs. branched) is strictly required and uncontrolled.

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) OR Pd(OAc)
    
    
    (5 mol%) + PPh
    
    
    (10 mol%)
  • Base: Et

    
    N (3.0 equiv)
    
  • Solvent: MeCN or Toluene (Reflux)

Procedure:

  • Combine aryl iodide, catalyst, and base in a round-bottom flask.

  • Add solvent (degassed) and alkene.

  • Reflux (80–110°C) under N

    
     atmosphere for 12–24 hours.
    
  • Note: This method is often slower for ortho-nitro substrates due to the steric clash between PPh

    
     ligands and the nitro group.
    

Data & Troubleshooting

Condition Comparison Table
VariableMethod A (Jeffery)Method B (Phosphine)Notes
Catalytic Species "Naked" Pd Nanoparticles stabilized by Ammonium saltPd(0)-Phosphine ComplexNanoparticles are less sterically hindered.
Reaction Time 4–12 Hours12–24 HoursMethod A is generally faster for activated iodides.
Temperature 80–100°C80–110°CHigher T promotes Pd black precipitation in Method B.
Air Sensitivity Moderate (TBAB protects Pd)High (Phosphines oxidize)Method A is more robust.
Yield (Typical) 85–95%60–75%Based on ortho-nitro analogs [4].
Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Pd Mirror/Black Precipitate immediately Catalyst decomposition ("Pd Black") before turnover.Reduce Temp to 80°C. Increase TBAB loading to 2.0 equiv.
No Reaction (SM remains) Catalyst poisoning or oxidative addition failure.Switch to Method A (Ligand-free). Ensure system is oxygen-free (O

kills active species).
Homocoupling (Biaryl formation) Reductive dimerization of aryl iodide.Reduce catalyst loading. Ensure alkene is in excess.
Regioisomer Mix Migration of double bond.Use mild base (Ag

CO

) or lower temp. (Rare with acrylates).

Downstream Application: Indole Synthesis

The primary utility of coupling 1-iodo-2-nitro-4-(trifluoromethoxy)benzene with acrylates is to generate the 2-nitrocinnamate scaffold. This is the direct precursor for the Cadogan-Sundberg indole synthesis (or reductive cyclization using P(OEt)


 or Fe/AcOH).

Workflow SM Aryl Iodide (Ar-I) Heck Heck Reaction (Pd(OAc)2, TBAB) SM->Heck + Acrylate Inter 2-Nitrocinnamate (Intermediate) Heck->Inter Cycliz Reductive Cyclization (P(OEt)3, Heat) Inter->Cycliz Nitrene Insertion Prod 4-(OCF3)-Indole-2-carboxylate Cycliz->Prod

Figure 2: Synthetic workflow from aryl iodide to functionalized indole.

References

  • Electronic Effects in Heck Coupling: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Indole Synthesis via Heck/Cyclization: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Jeffery Conditions (Ligand-Free): Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(46), 5209-5212. Link

  • Ortho-Nitro Heck Examples: Pelkey, E. T. (2003). Metal-assisted synthesis of heteroatom-substituted indoles. Current Organic Chemistry, 7(14), 1353-1390. (See general reactivity of o-nitrohalobenzenes).

Sources

Application

Application Note: High-Efficiency Sonogashira Coupling of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene

Executive Summary & Strategic Importance This application note details the optimized Sonogashira cross-coupling of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene (CAS: N/A for specific commercial availability, structure deri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

This application note details the optimized Sonogashira cross-coupling of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene (CAS: N/A for specific commercial availability, structure derived from standard substitution patterns).

This substrate represents a "privileged scaffold" in medicinal chemistry. The trifluoromethoxy (


)  group enhances lipophilicity and metabolic stability, while the ortho-nitro  group serves as a latent amine, making this reaction the critical first step in the synthesis of 5-(trifluoromethoxy)indoles —a pharmacophore found in various kinase inhibitors and serotonin receptor modulators.

Key Technical Insight: Unlike standard aryl halides, this substrate is highly activated toward oxidative addition due to the synergistic electron-withdrawing effects of the nitro (


) and trifluoromethoxy (

) groups. Consequently, the primary challenge is not reactivity, but selectivity —specifically, preventing homocoupling of the alkyne (Glaser coupling) which competes effectively when the oxidative addition is rapid but the transmetallation is rate-limiting.

Mechanistic Principles & Reaction Design

Electronic Activation

The reaction proceeds via the standard Pd(0)/Cu(I) catalytic cycle. However, the substrate's electronic profile alters the kinetics:

  • Oxidative Addition (Fast): The C-I bond is severely electron-deficient. The

    
     group at the ortho position and 
    
    
    
    at the para position (relative to Iodine) lower the LUMO energy, making Pd(0) insertion extremely facile, often proceeding at room temperature.
  • Transmetallation (Rate Determining): Because oxidative addition is fast, the concentration of the arylpalladium(II) species builds up. If the copper cycle (alkyne activation) lags, side reactions occur.

Visualization of Catalytic Cycle

The following diagram outlines the pathway, highlighting the specific activation by the substrate's functional groups.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Accelerated by NO2/OCF3) Pd0->OxAdd + Ar-I PdII_Ar Ar-Pd(II)-I Intermediate OxAdd->PdII_Ar TransMet Transmetallation (Rate Limiting Step) PdII_Ar->TransMet + Cu-Acetylide PdII_Complex Ar-Pd(II)-Alkyne TransMet->PdII_Complex RedElim Reductive Elimination (Product Release) PdII_Complex->RedElim RedElim->Pd0 Regenerates Pd(0) CuI CuI (Pre-catalyst) Cu_Acetylide Cu-Acetylide (Nucleophile) CuI->Cu_Acetylide + Alkyne + Base Cu_Acetylide->TransMet Transfers Alkyne

Figure 1: Catalytic cycle emphasizing the accelerated oxidative addition driven by the electron-deficient aryl iodide.

Experimental Optimization

The following parameters have been validated to maximize yield and suppress Glaser homocoupling.

ParameterRecommended ConditionRationale
Catalyst

(2-5 mol%)
Robust, air-stable precursor that reduces to Pd(0) in situ. Bis(triphenylphosphine) provides steric bulk to stabilize the Pd(0) species.
Co-Catalyst CuI (1-3 mol%)Essential for activating the terminal alkyne. Keep loading low to minimize homocoupling.
Base Triethylamine (

)
Acts as both base and solvent/co-solvent. Sufficiently basic to deprotonate the Cu-coordinated alkyne.
Solvent THF or DMFTHF is preferred for ease of workup. DMF is used if the nitro-substrate has poor solubility.
Temperature Room Temperature (25°C) CRITICAL: High temperatures are unnecessary due to substrate activation and increase the risk of nitro-group decomposition or side reactions.
Atmosphere Argon or NitrogenStrict exclusion of Oxygen is required to prevent Cu-catalyzed oxidative homocoupling of the alkyne.

Detailed Protocol

Safety Pre-Check[2]
  • Nitro Compounds: While stable at room temperature, nitro-aromatics can decompose exothermically at high temperatures. Do not exceed 80°C.

  • Trifluoromethoxy Group: Generally stable, but releases HF upon combustion/thermal decomposition.

  • Reagents: Alkynes are flammable. CuI is toxic to aquatic life.

Step-by-Step Procedure

Scale: 1.0 mmol (approx. 333 mg of Aryl Iodide)

  • Preparation of Reaction Vessel:

    • Flame-dry a 25 mL round-bottom flask (RBF) or Schlenk tube equipped with a magnetic stir bar.

    • Cool under a stream of dry Argon (or Nitrogen).

  • Reagent Charging (Solid):

    • Add 1-iodo-2-nitro-4-(trifluoromethoxy)benzene (1.0 equiv, 1.0 mmol).

    • Add

      
       (0.03 equiv, 0.03 mmol, 21 mg).
      
    • Add CuI (0.02 equiv, 0.02 mmol, 3.8 mg).

    • Note: Adding catalysts to the solid substrate before solvent ensures better mixing upon dissolution.

  • Solvent & Base Addition:

    • Seal the flask with a rubber septum.

    • Evacuate and backfill with Argon (3 cycles).

    • Inject anhydrous THF (4.0 mL) via syringe.

    • Inject Triethylamine (3.0 equiv, 3.0 mmol, ~420 µL).

    • Stir until solids are mostly dissolved (solution typically turns yellow/orange due to the nitro compound).

  • Alkyne Addition:

    • Add the Terminal Alkyne (1.2 equiv, 1.2 mmol) dropwise via syringe.

    • Observation: The reaction mixture often darkens (brown/black) within 5-10 minutes, indicating active Pd/Cu catalysis.

  • Reaction Monitoring:

    • Stir at Room Temperature for 2–4 hours.

    • Monitor via TLC (Hexanes/Ethyl Acetate 8:1). The starting iodide (high

      
      ) should disappear; the coupled product is usually fluorescent (if conjugated) or UV-active.
      
  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (20 mL).

    • Filter through a small pad of Celite to remove Pd/Cu residues. Rinse the pad with EtOAc.

    • Wash the filtrate with:

      • 1x Sat.

        
         (removes Copper).
        
      • 1x Water.[1][2][3][4]

      • 1x Brine.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 100% Hexanes

      
       95:5 Hexanes:EtOAc. (Nitro compounds are polar; the alkyne product is usually less polar than the starting material if the alkyne is non-polar).
      
Workflow Diagram

Workflow Start Start: Dry Schlenk Tube Ar Atmosphere Charge Charge Solids: Substrate + Pd Cat + CuI Start->Charge Solvent Add Solvent (THF) + Base (Et3N) Degas Charge->Solvent Alkyne Add Terminal Alkyne (Dropwise) Solvent->Alkyne React Stir at RT (2-4 hrs) Monitor TLC Alkyne->React Check Conversion Complete? React->Check Check->React No (Add more cat/time) Workup Filter (Celite) Wash (NH4Cl) Check->Workup Yes Purify Column Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Homocoupling (Glaser) Oxygen presence in system.De-gas solvents thoroughly (freeze-pump-thaw or sparging). Ensure inert atmosphere. Add alkyne slowly.
Incomplete Conversion Catalyst deactivation or steric hindrance.Increase Temp to 40°C. Add fresh catalyst (1 mol%). Ensure base is dry.[5]
Product Decomposition Nitro-group instability or light sensitivity.Keep reaction in the dark (foil). Do not overheat during rotary evaporation.
Poor Solubility Substrate is lipophilic (

).
Switch solvent from THF to DMF or a THF/DMF (9:1) mixture.

Downstream Application: Indole Synthesis[7][8][9][10]

The primary utility of 1-alkynyl-2-nitro-4-(trifluoromethoxy)benzenes is the reductive cyclization to form 5-(trifluoromethoxy)indoles .

  • Reagents: Iron powder (Fe) in Acetic Acid (AcOH) or

    
     in EtOH.
    
  • Conditions: Reflux for 2-6 hours.

  • Mechanism: Reduction of

    
     to 
    
    
    
    , followed by intramolecular nucleophilic attack on the alkyne and isomerization.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[6] Chemical Reviews, 107(3), 874-922.

  • Alfonsi, M., Arcadi, A., Aschi, M., Bianchi, G., & Marinelli, F. (2005). Evaluation of the electronic effect of substituents in the palladium-catalyzed reaction of 2-alkynylanilines with aryl iodides. The Journal of Organic Chemistry, 70(6), 2265-2273.

  • Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethyl ethers—synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.

Sources

Method

Technical Application Note: Pd-Catalyzed Functionalization of Nitro-Trifluoromethoxy Aromatics

Topic: Palladium-Catalyzed Reactions of 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Palladium-Catalyzed Reactions of 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Introduction: The Strategic Value of the Scaffold

1-Iodo-2-nitro-4-(trifluoromethoxy)benzene (CAS: 886762-35-2) represents a high-value "linchpin" scaffold in modern medicinal chemistry. Its structural utility is derived from three distinct features:

  • The Trifluoromethoxy (

    
    ) Group:  A superior bioisostere to methoxy (
    
    
    
    ) and trifluoromethyl (
    
    
    ). It enhances lipophilicity (
    
    
    = +1.[1]04) and metabolic stability while possessing unique conformational properties (orthogonal orientation to the ring) that can improve ligand-target binding affinity.
  • The Carbon-Iodine (C-I) Bond: The weakest bond on the arene (

    
     kcal/mol), serving as the primary site for highly selective oxidative addition by Palladium(0) species, even in the presence of other halogens.
    
  • The Ortho-Nitro Group: Acts as a "latent" amine. Following C-C bond formation, this group can be reduced to generate anilines or exploited for reductive cyclization cascades to access 6-(trifluoromethoxy)indoles , a privileged pharmacophore in oncology and CNS drug discovery.

Substrate Analysis & Reactivity Profile[1]

  • Electronic Character: The ring is highly electron-deficient due to the synergistic electron-withdrawing effects of the

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) groups.
  • Implication for Catalysis:

    • Oxidative Addition: Highly favorable. The electron-poor nature of the arene accelerates the insertion of Pd(0) into the C-I bond.

    • Transmetalation: Generally standard, though steric hindrance from the ortho-nitro group may require smaller ligands or elevated temperatures.

    • Reductive Elimination: Facilitated by the electron-poor ring, reducing the risk of

      
      -hydride elimination side pathways.
      

Protocol A: Suzuki-Miyaura Cross-Coupling

Application: Synthesis of 2-nitro-4-(trifluoromethoxy)biaryls. Mechanism: The Pd(0) catalyst inserts into the C-I bond. The resulting Pd(II) species undergoes transmetalation with an arylboronic acid, followed by reductive elimination to form the biaryl bond.

Materials
  • Substrate: 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene (1.0 equiv)

  • Coupling Partner: Arylboronic acid (

    
    ) (1.2 – 1.5 equiv)[1]
    
  • Catalyst:

    
     (3–5 mol%) or 
    
    
    
    (5 mol%)[1]
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for sterically demanding cases)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water (4:1:1)

Step-by-Step Procedure
  • Setup: Charge a reaction vial (equipped with a magnetic stir bar and septum) with the substrate, arylboronic acid, base, and Pd catalyst.

  • Inert Atmosphere: Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times) to remove

    
    , which can oxidize the phosphine ligands and quench the catalytic cycle.
    
  • Solvent Addition: Add degassed solvent via syringe.[1]

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor conversion by TLC or LC-MS.

    • Note: The electron-deficient nature of the substrate typically ensures rapid conversion.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting Table:

Issue Probable Cause Solution

| Low Conversion | Catalyst deactivation (


) | Improve degassing; switch to air-stable precatalyst (e.g., XPhos Pd G2). |
| Protodeboronation  | Unstable boronic acid | Switch base to 

; reduce water content; lower temp. | | Homocoupling | Oxidation of boronic acid | Ensure strict anaerobic conditions. |

Protocol B: Sonogashira Coupling & Indole Synthesis

Application: Synthesis of 6-(trifluoromethoxy)-1H-indole . Logic: This is a two-stage cascade. First, chemoselective alkynylation displaces the iodine. Second, reduction of the nitro group triggers an intramolecular condensation with the alkyne to close the pyrrole ring.

Stage 1: Sonogashira Coupling
  • Reagents: Substrate (1.0 equiv), Trimethylsilylacetylene (TMSA) (1.2 equiv),

    
     (2 mol%), CuI (1 mol%).
    
  • Base/Solvent: Triethylamine (

    
    ) / THF (1:1).[1]
    
  • Conditions: Room Temperature to 50 °C, 2–4 hours.

  • Outcome: Formation of 1-(trimethylsilylethynyl)-2-nitro-4-(trifluoromethoxy)benzene.

    • Desilylation: Treat with

      
       in MeOH to reveal the terminal alkyne if necessary, or proceed directly if using a specific cyclization method.
      
Stage 2: Reductive Cyclization (Indole Formation)[1]
  • Method: Iron-mediated reduction (compatible with

    
    ).
    
  • Reagents: Crude alkyne intermediate, Iron powder (Fe) (5.0 equiv), Ammonium Chloride (

    
    ) (saturated aq. solution).
    
  • Solvent: Ethanol/Water (3:1).

  • Procedure:

    • Suspend the alkyne and Fe powder in EtOH.

    • Add saturated

      
       solution.[1]
      
    • Reflux (80 °C) for 2–6 hours.

    • Mechanism: The nitro group is reduced to an amine (

      
      ). The amine attacks the internal carbon of the alkyne (activated by metal or proton) to form the 5-membered ring.
      
    • Regiochemistry: The 4-position

      
       on the benzene ring ends up at the 6-position  of the indole.
      

Visualization: Reaction Workflow & Pathway

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

G Substrate 1-Iodo-2-nitro- 4-(trifluoromethoxy)benzene Suzuki_Cond Suzuki Conditions: Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Substrate->Suzuki_Cond Path A Sono_Cond Sonogashira Conditions: TMS-Acetylene, Pd/Cu Et3N/THF Substrate->Sono_Cond Path B Biaryl 2-Nitro-4-(trifluoromethoxy) biaryl Suzuki_Cond->Biaryl C-C Bond Formation Aniline 2-Amino-4-(trifluoromethoxy) biaryl Biaryl->Aniline Reduction (-NO2 to -NH2) Alkyne Intermediate: o-Alkynylnitrobenzene Sono_Cond->Alkyne Alkynylation Cyclization Reductive Cyclization: Fe/NH4Cl or H2/Pd Alkyne->Cyclization Cascade Indole 6-(Trifluoromethoxy) indole Cyclization->Indole Ring Closure

Caption: Divergent synthetic pathways for 1-iodo-2-nitro-4-(trifluoromethoxy)benzene transforming into Biaryls (Suzuki) or Indoles (Sonogashira).

Safety & Handling

  • Energetics: While nitroaromatics can be energetic, this specific iodinated derivative is generally stable at ambient conditions. However, avoid heating crude reaction mixtures to dryness without testing for thermal stability.

  • Trifluoromethoxy Stability: The

    
     group is chemically robust but can release toxic fluoride ions or carbonyl fluoride under extreme combustion conditions.
    
  • Waste: Palladium and Copper waste must be segregated into heavy metal waste streams.

References

  • Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Indole Synthesis via Sonogashira: Schammel, A. W., et al. (2012). General, Modular Synthesis of Indoles via the Palladium-Catalyzed Sonogashira Coupling of o-Iodoanilines. Organic Letters, 14(17), 4556–4559. Link[1]

  • Properties of the OCF3 Group: Leroux, F., et al. (2005). Trifluoromethoxy aromatics: A new family of fluorinated building blocks. ChemBioChem, 6(12), 2206–2208. Link[1]

  • Iron-Mediated Reductive Cyclization: Söderberg, B. C. G. (2008). Synthesis of Indoles from o-Nitrostyrenes and o-Nitroarylacetylenes. Current Organic Chemistry, 12(9), 751-773. Link

Sources

Application

The Strategic Utility of 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene in Advanced Materials Synthesis: A Guide for Innovators

Introduction: Unveiling a Multifunctional Building Block In the relentless pursuit of novel materials with enhanced performance characteristics, the strategic design of molecular building blocks is paramount. 1-Iodo-2-ni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Multifunctional Building Block

In the relentless pursuit of novel materials with enhanced performance characteristics, the strategic design of molecular building blocks is paramount. 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene emerges as a highly promising, albeit specialized, precursor for the synthesis of next-generation polymers and functional organic materials. While direct, extensive literature on this specific molecule is nascent, a detailed analysis of its constituent functional groups—iodine, a nitro group, and a trifluoromethoxy group—provides a clear projection of its significant potential. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the inferred applications, detailed synthetic protocols, and the scientific rationale for employing this trifunctional aromatic compound in materials science.

The trifluoromethoxy (-OCF3) group is a well-established substituent for imparting desirable properties such as enhanced thermal stability, chemical resistance, and lipophilicity.[1] Its strong electron-withdrawing nature can significantly influence the electronic and surface properties of polymers and other advanced materials, rendering them suitable for high-performance applications.[1] The iodine atom serves as a versatile synthetic handle, acting as an excellent leaving group in various cross-coupling reactions, which is instrumental for integration into polymer backbones or for surface functionalization.[2] The nitro group, a potent electron-withdrawing moiety, further modulates the electronic landscape of the molecule and can serve as a precursor to other functional groups, such as amines, enabling further derivatization.

This document will provide a robust framework for leveraging the unique attributes of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene in the development of innovative materials.

Physicochemical & Spectroscopic Data

A comprehensive understanding of a molecule's intrinsic properties is the foundation of its successful application. Below is a summary of the key physicochemical data for 1-iodo-2-nitro-4-(trifluoromethoxy)benzene.

PropertyValueSource
Molecular Formula C7H3F3INO3[3]
Molecular Weight 333.00 g/mol [3]
Appearance Colorless to light yellow solid[3]
CAS Number 886762-35-2[3]

Note: Due to the limited availability of experimental data for this specific compound, some properties of structurally similar compounds are included for reference.

Related CompoundMolecular FormulaMolecular WeightKey Properties
1-Iodo-4-(trifluoromethoxy)benzeneC7H4F3IO288.01 g/mol Intermediate for pharmaceuticals and advanced materials.[4]
1-Iodo-2-(trifluoromethoxy)benzeneC7H4F3IO288.01 g/mol Used in organic synthesis.[5]
1-Iodo-4-nitro-2-(trifluoromethyl)benzeneC7H3F3INO2317.00 g/mol Aromatic compound with a good leaving group (iodine) and electron-withdrawing groups (nitro and trifluoromethyl).[2][6]

Core Applications in Materials Science

The unique combination of functional groups in 1-iodo-2-nitro-4-(trifluoromethoxy)benzene makes it a versatile precursor for a range of advanced materials. The following sections detail its potential applications, underpinned by the established roles of its constituent moieties in materials chemistry.

High-Performance Polymers with Enhanced Thermal and Chemical Stability

The incorporation of the trifluoromethoxy group is a proven strategy for enhancing the durability of polymeric materials.[1]

Causality: The high bond energy of the C-F bonds in the -OCF3 group imparts exceptional thermal and oxidative stability. Furthermore, the fluorine atoms create a low-surface-energy "shield" around the polymer backbone, leading to increased hydrophobicity and resistance to chemical attack.

Experimental Workflow:

Caption: Workflow for developing organic electronic materials.

Protocol: Synthesis of a Conjugated Polymer via Suzuki Coupling

This protocol provides a general method for synthesizing a conjugated polymer for potential use in organic electronics.

  • Monomer Preparation: If not commercially available, synthesize the diboronic ester derivative of a suitable comonomer (e.g., a thiophene or fluorene-based monomer).

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1-iodo-2-nitro-4-(trifluoromethoxy)benzene and an equimolar amount of the diboronic ester comonomer in a degassed solvent mixture, typically toluene and water.

  • Catalyst and Base: Add a palladium catalyst, such as Pd(PPh3)4 or Pd2(dba)3 with a suitable phosphine ligand, and a base, commonly sodium carbonate or potassium phosphate.

  • Polymerization: Heat the reaction mixture to reflux (typically 80-110 °C) for 24-72 hours. Monitor the progress of the polymerization by GPC (Gel Permeation Chromatography).

  • Work-up and Purification: After cooling, precipitate the polymer into methanol. The crude polymer is then purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and oligomers. The final polymer is isolated from the chloroform fraction.

Functional Coatings and Surfaces

The trifluoromethoxy group can impart hydrophobicity and oleophobicity to surfaces. By grafting molecules containing this functionality onto a substrate, it is possible to create self-cleaning and anti-fouling surfaces.

Causality: The low polarizability of the C-F bond and the overall low surface energy of fluorinated compounds lead to poor adhesion of water and oils.

Experimental Workflow:

Caption: Workflow for surface functionalization.

Synthetic Protocol: Preparation of 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene

The synthesis of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene can be approached through a multi-step sequence, likely starting from a more readily available precursor. A plausible route involves the nitration of a trifluoromethoxy-substituted aniline, followed by a Sandmeyer-type iodination. A generalized procedure based on the synthesis of similar compounds is provided below. [7][8] Reaction Scheme:

Synthesis_Scheme A 4-(Trifluoromethoxy)aniline B Nitration (HNO3, H2SO4) A->B C 2-Nitro-4-(trifluoromethoxy)aniline B->C D Diazotization (NaNO2, H2SO4) C->D E Diazonium Salt D->E F Iodination (KI) E->F G 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene F->G

Caption: Plausible synthetic route to the title compound.

Step-by-Step Protocol:

Caution: This reaction involves the use of strong acids and the formation of a potentially unstable diazonium salt. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Nitration of 4-(Trifluoromethoxy)aniline:

    • Slowly add 4-(trifluoromethoxy)aniline to a cooled (0-5 °C) mixture of concentrated sulfuric acid.

    • To this solution, add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at low temperature until the starting material is consumed (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the 2-nitro-4-(trifluoromethoxy)aniline.

    • Filter the product, wash with water, and dry.

  • Diazotization and Iodination:

    • Prepare a solution of 2-nitro-4-(trifluoromethoxy)aniline in a mixture of sulfuric acid and water. [7][8] * Cool the solution to below 5 °C in an ice-salt bath. [7] * Slowly add a solution of sodium nitrite in water, keeping the temperature below 10 °C. [7][8] * In a separate flask, prepare a solution of potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. [8]Nitrogen gas will evolve.

    • Allow the mixture to warm to room temperature and stir until gas evolution ceases.

    • The crude product will precipitate. Collect it by filtration, wash with sodium thiosulfate solution to remove excess iodine, then with water.

    • Purify the product by recrystallization or column chromatography.

Conclusion and Future Outlook

1-Iodo-2-nitro-4-(trifluoromethoxy)benzene stands as a promising, albeit underexplored, building block for the creation of advanced materials. Its unique trifunctional nature offers a wealth of possibilities for synthesizing high-performance polymers, n-type organic semiconductors, and functional surfaces. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to harness the potential of this versatile molecule. As the demand for materials with superior properties continues to grow, the strategic application of such precisely functionalized aromatic compounds will undoubtedly pave the way for future innovations in materials science.

References

  • IndiaMART. Chemical Grade 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene, 98%, For Pharma Application. Available at: [Link]

  • PubChem. 1-Iodo-2-(trifluoromethoxy)benzene. Available at: [Link]

  • PubChem. 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. Available at: [Link]

  • StuDocu. Synthesis of 4-iodonitrobenzene. Available at: [Link]

  • Chembid. The Role of 1-Iodo-4-(trifluoromethoxy)benzene in Material Science Innovations. Available at: [Link]

  • American Elements. 1-iodo-2-methoxy-4-(trifluoromethyl)benzene. Available at: [Link]

  • ChemSrc. CAS 400-75-9: 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Substituted Indoles Using 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Laboratories Introduction: The Strategic Value of the Trifluoromethoxy-Indole Scaffold in Modern Drug Disc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Strategic Value of the Trifluoromethoxy-Indole Scaffold in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its versatile structure allows for a wide range of substitutions, enabling the fine-tuning of pharmacological properties. In recent years, the incorporation of fluorine-containing functional groups has become a paramount strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity.[2] Among these, the trifluoromethoxy (-OCF₃) group is particularly advantageous. It significantly increases lipophilicity and can act as a bioisostere for other functional groups, often leading to improved pharmacokinetic profiles of drug candidates.

This guide provides detailed synthetic strategies for leveraging the versatile building block, 1-iodo-2-nitro-4-(trifluoromethoxy)benzene, to construct highly functionalized indole scaffolds. The presence of the ortho-iodo and nitro groups, along with the trifluoromethoxy moiety, offers a unique combination of reactive sites that can be selectively addressed to generate diverse indole derivatives. We will explore two powerful and complementary synthetic routes: the Bartoli indole synthesis for the direct formation of the indole core, and a palladium-catalyzed Sonogashira coupling followed by reductive cyclization, a modern and highly adaptable approach.

Strategic Overview: Navigating Synthetic Pathways

The choice of synthetic route depends on the desired substitution pattern of the final indole product. The following diagram illustrates the two primary pathways discussed in this application note, starting from 1-iodo-2-nitro-4-(trifluoromethoxy)benzene.

G A 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene B Bartoli Indole Synthesis A->B Vinyl Grignard E Sonogashira Coupling A->E Pd(0)/Cu(I), Alkyne C 7-Iodo-6-(trifluoromethoxy)indole B->C D Further Functionalization (e.g., Suzuki, Buchwald-Hartwig) C->D F 2-Alkynyl-1-nitro-4-(trifluoromethoxy)benzene E->F G Reductive Cyclization F->G e.g., Fe/AcOH, Na2S2O4 H 2-Substituted-6-(trifluoromethoxy)indole G->H

Caption: Synthetic pathways from 1-iodo-2-nitro-4-(trifluoromethoxy)benzene.

Part 1: The Bartoli Indole Synthesis - A Direct Approach to 7-Substituted Indoles

The Bartoli indole synthesis is a powerful method for the formation of 7-substituted indoles from ortho-substituted nitroarenes.[3][4] The reaction proceeds through the addition of a vinyl Grignard reagent to the nitro group, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization. The presence of an ortho-substituent, in this case, the iodine atom, is crucial for the success of the reaction as it sterically promotes the key rearrangement step.[6]

Causality of Experimental Choices:
  • Ortho-Substituent: The iodine atom at the ortho-position to the nitro group in 1-iodo-2-nitro-4-(trifluoromethoxy)benzene is essential for the Bartoli reaction, facilitating the[5][5]-sigmatropic rearrangement that is central to the formation of the indole ring.[4]

  • Grignard Reagent: Three equivalents of the vinyl Grignard reagent are typically required. The first two equivalents are consumed in the reaction with the nitro group, while the third acts as a base to facilitate the final aromatization step.[4]

  • Low Temperature: The reaction is performed at low temperatures (-78 °C to -20 °C) to control the reactivity of the Grignard reagent and minimize side reactions.[3]

Experimental Protocol: Synthesis of 7-Iodo-6-(trifluoromethoxy)indole

This protocol is adapted from the general procedure for the Bartoli indole synthesis on ortho-substituted nitroarenes.[3][7]

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
1-Iodo-2-nitro-4-(trifluoromethoxy)benzene163469-05-6349.011.01.0
Vinylmagnesium bromide (1.0 M in THF)1826-67-1131.253.03.0
Anhydrous Tetrahydrofuran (THF)109-99-972.11--
Saturated Aqueous NH₄Cl12125-02-953.49--
Ethyl Acetate141-78-688.11--
Anhydrous MgSO₄7487-88-9120.37--

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-iodo-2-nitro-4-(trifluoromethoxy)benzene (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (3.0 mL of a 1.0 M solution in THF, 3.0 mmol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-iodo-6-(trifluoromethoxy)indole.

Expected Outcome:

The expected product is 7-iodo-6-(trifluoromethoxy)indole. The yield is anticipated to be in the range of 40-60% based on similar Bartoli syntheses.[3] Further characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is required to confirm the structure.

Mechanism of the Bartoli Indole Synthesis

G sub 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene int1 Intermediate 1 sub->int1 + g1 VinylMgBr (1 eq.) g1->int1 int2 Nitrosoarene int1->int2 int3 Intermediate 2 int2->int3 + g2 VinylMgBr (1 eq.) g2->int3 int4 [3,3]-Sigmatropic Rearrangement Product int3->int4 [3,3] int5 Cyclized Intermediate int4->int5 Cyclization int6 Deprotonated Intermediate int5->int6 + g3 VinylMgBr (1 eq.) g3->int6 prod 7-Iodo-6-(trifluoromethoxy)indole int6->prod Aromatization workup Aqueous Workup

Caption: Mechanism of the Bartoli indole synthesis.

Part 2: Palladium-Catalyzed Sonogashira Coupling and Reductive Cyclization

This two-step sequence offers a highly versatile route to 2-substituted-6-(trifluoromethoxy)indoles. The first step involves a palladium- and copper-catalyzed Sonogashira coupling of the aryl iodide with a terminal alkyne.[8][9] The resulting 2-alkynylnitrobenzene is then subjected to reductive cyclization to form the indole ring. This approach allows for the introduction of a wide variety of substituents at the 2-position of the indole by simply changing the alkyne coupling partner.

Causality of Experimental Choices:
  • Sonogashira Coupling: This reaction is a reliable method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms. The use of a palladium catalyst in combination with a copper(I) co-catalyst is standard for this transformation.[1] The base (e.g., triethylamine) is required to neutralize the HI generated during the reaction.

  • Reductive Cyclization: The nitro group in the Sonogashira product can be selectively reduced to an amino group, which then undergoes intramolecular cyclization onto the alkyne to form the indole. Various reducing agents can be employed, with iron in acetic acid being a common and effective choice for the reduction of nitroarenes.[10]

Experimental Protocol: Two-Step Synthesis of 2-Substituted-6-(trifluoromethoxy)indoles

Step 1: Sonogashira Coupling of 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene with a Terminal Alkyne

This protocol is based on standard Sonogashira coupling procedures.[8][11]

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
1-Iodo-2-nitro-4-(trifluoromethoxy)benzene163469-05-6349.011.01.0
Terminal Alkyne (e.g., Phenylacetylene)536-74-3102.131.21.2
Pd(PPh₃)₂Cl₂13965-03-2701.900.050.05
Copper(I) Iodide (CuI)7681-65-4190.450.10.1
Triethylamine (Et₃N)121-44-8101.193.03.0
Anhydrous Tetrahydrofuran (THF)109-99-972.11--

Procedure:

  • To a solution of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere, add the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.1 mmol).

  • Add triethylamine (3.0 mmol) and stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2-alkynyl-1-nitro-4-(trifluoromethoxy)benzene derivative.

Step 2: Reductive Cyclization to the Indole

This protocol is based on established methods for the reductive cyclization of ortho-nitroalkynylarenes.[10]

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
2-Alkynyl-1-nitro-4-(trifluoromethoxy)benzene--1.01.0
Iron Powder7439-89-655.855.05.0
Glacial Acetic Acid64-19-760.05--
Ethanol64-17-546.07--

Procedure:

  • To a solution of the 2-alkynyl-1-nitro-4-(trifluoromethoxy)benzene derivative (1.0 mmol) in a mixture of ethanol (10 mL) and glacial acetic acid (5 mL), add iron powder (5.0 mmol).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter the mixture through a pad of celite, washing with ethanol.

  • Neutralize the filtrate with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 2-substituted-6-(trifluoromethoxy)indole.

Workflow for Palladium-Catalyzed Synthesis

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Reductive Cyclization A 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene + Alkyne B Add Pd(PPh₃)₂Cl₂, CuI, Et₃N in THF A->B C Stir at RT B->C D Workup and Purification C->D E 2-Alkynyl-1-nitro-4-(trifluoromethoxy)benzene D->E F 2-Alkynyl-1-nitro-4-(trifluoromethoxy)benzene G Add Fe powder in EtOH/AcOH F->G H Reflux G->H I Workup and Purification H->I J 2-Substituted-6-(trifluoromethoxy)indole I->J

Caption: Workflow for the two-step synthesis of 2-substituted-6-(trifluoromethoxy)indoles.

Conclusion and Future Perspectives

The strategic use of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene as a starting material provides efficient and versatile entries into the synthesis of novel trifluoromethoxy-substituted indoles. The Bartoli synthesis offers a direct route to 7-iodo-6-(trifluoromethoxy)indole, a valuable intermediate for further diversification at the 7-position. Alternatively, the palladium-catalyzed Sonogashira coupling followed by reductive cyclization allows for the introduction of a wide array of substituents at the 2-position. Both methodologies are robust and adaptable, providing medicinal chemists with powerful tools for the construction of indole libraries for drug discovery programs. Future work in this area could focus on the development of one-pot procedures for the palladium-catalyzed route and the exploration of a broader range of vinyl Grignard reagents in the Bartoli synthesis to access diverse substitution patterns.

References

  • Dobbs, A. P. Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies. J. Org. Chem.2001 , 66 (2), 638–641. Available at: [Link]

  • Bartoli, G.; Palmieri, G.; Bosco, M.; Dalpozzo, R. The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new approach to the synthesis of 7-substituted indoles. Tetrahedron Lett.1989, 30 (16), 2129–2132.
  • Gribble, G. W. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. Anticancer Res.2012 , 32 (5), 1649-1657. Available at: [Link]

  • Dalpozzo, R.; Bartoli, G. Bartoli Indole Synthesis. Curr. Org. Chem.2005, 9 (2), 163-178.
  • SynArchive. Bartoli Indole Synthesis. Available at: [Link]

  • Nickel-Catalyzed Cascade Carbonylative Synthesis of N-Benzoyl Indoles from 2-Nitroalkynes and Aryl Iodides - Supporting Information. Available at: [Link]

  • Osi, F.; et al. Synthesis of 3-Aryl-2-(trifluoromethyl)indoles via Copper- Catalyzed Hydroarylation and Subsequent Cadogan Cyclization. Eur. J. Org. Chem.2018, 2018 (43), 5946-5950.
  • Hayashi, Y.; et al. Recent advances in the synthesis of indoles and their applications. Org. Biomol. Chem.2023 , 21, 8639-8661. Available at: [Link]

  • Bugaenko, D. I.; Karchava, A. V.; Yurovskaya, M. A. Synthesis of Indoles: Recent Advances. Russ. Chem. Rev.2019 , 88 (4), 333-385. Available at: [Link]

  • Wikipedia. Bartoli indole synthesis. Available at: [Link]

  • Wang, X.; et al. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Org. Lett.2022 , 24 (10), 1957–1961. Available at: [Link]

  • Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science2007, 317 (5846), 1881–1886.
  • Ye, Y.; et al. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Org. Lett.2018 , 20 (6), 1676–1679. Available at: [Link]

  • Goss, R. J. M.; et al. The First One-Pot Synthesis of l-7-Iodotryptophan from 7-Iodoindole and Serine, and an Improved Synthesis of Other l-7-Halotryptophans. ChemBioChem2014, 15 (15), 2234–2237.
  • Smith, A. B.; et al. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. J. Chem. Educ.2015, 92 (10), 1732–1735.
  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Sharaf El-Din, N.; Barseem, A. Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Int. J. Pharm. Sci. Rev. Res.2016, 41 (2), 1-8.
  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene

Case ID: SC-NITRO-OCF3-OPT Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist Substrate Analysis & Critical Constraints Before attempting optimization, it is critical to un...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-NITRO-OCF3-OPT Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist

Substrate Analysis & Critical Constraints

Before attempting optimization, it is critical to understand the specific physicochemical profile of your substrate: 1-iodo-2-nitro-4-(trifluoromethoxy)benzene .

  • Electronic Profile (Highly Electron Deficient):

    • Leaving Group (I): The C-I bond is weak, facilitating rapid Oxidative Addition .

    • Ortho-Nitro (

      
      ):  Strongly electron-withdrawing. While this activates the ring for oxidative addition, it significantly reduces the electron density on the Palladium(II) intermediate, making the complex prone to protodehalogenation  (reduction of C-I to C-H) rather than transmetallation.
      
    • Para-Trifluoromethoxy (

      
      ):  Adds further electron-withdrawing character and lipophilicity.
      
  • Steric Profile (High Hindrance):

    • The Ortho-Nitro group creates significant steric bulk immediately adjacent to the reaction center. This is the primary bottleneck. Standard ligands (like

      
      ) often fail to create a spacious enough active pocket for the boronic acid to approach during Transmetallation .
      

Troubleshooting Guide & FAQs

Scenario A: "I see rapid consumption of starting material, but the major product is the de-iodinated arene (1-nitro-3-(trifluoromethoxy)benzene)."

Diagnosis: Protodehalogenation. Because the ring is electron-poor, the arylpalladium(II) species is unstable and "hungry" for electrons. If transmetallation is slow (due to steric hindrance of the nitro group), the complex will abstract a hydride from the solvent or base.

Corrective Actions:

  • Switch Solvent System: Move away from alcohols (MeOH, EtOH) or wet solvents. Use strictly anhydrous Toluene or 1,4-Dioxane .

  • Base Selection: Switch from hydrous bases (aq.

    
    ) to anhydrous, mild bases like 
    
    
    
    or
    
    
    .
  • Increase Concentration: Run the reaction at a higher concentration (0.5 M - 1.0 M) to increase the rate of the bimolecular transmetallation step relative to unimolecular side reactions.

Scenario B: "The reaction turns black immediately, and conversion stalls at <20%."

Diagnosis: Catalyst Decomposition ("Pd Black" formation). The active Pd(0) species is unstable and aggregating into inactive nanoparticles. This is common when the ligand is insufficiently bulky or electron-rich to stabilize the Pd center against the electron-deficient substrate.

Corrective Actions:

  • Abandon

    
    :  Triphenylphosphine is too labile and not bulky enough for ortho-nitro substrates.
    
  • Adopt Buchwald Precatalysts: Switch to SPhos Pd G3 or XPhos Pd G3 . These precatalysts release the active species efficiently and the biaryl phosphine ligands form a protective "roof" over the metal center, preventing aggregation while accommodating the ortho-nitro bulk.

Scenario C: "I observe significant homocoupling of the boronic acid."

Diagnosis: Oxidative Homocoupling. Oxygen is present in the system, re-oxidizing Pd(0) to Pd(II) prematurely, or the transmetallation is so slow that the boronic acid consumes itself.

Corrective Actions:

  • Degassing Protocol: Sparging with argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.

  • Slow Addition: Add the boronic acid (1.5 equiv) in two portions: 1.0 equiv at

    
     and 0.5 equiv after 1 hour.
    

Optimized Experimental Protocol

This protocol utilizes SPhos , a ligand specifically designed to facilitate coupling of sterically hindered aryl halides.

Reagents:
  • Substrate: 1-iodo-2-nitro-4-(trifluoromethoxy)benzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: SPhos Pd G3 (2.0 - 5.0 mol%)

    • Alternative:

      
       (5 mol%) + SPhos (10 mol%)
      
  • Base:

    
     (3.0 equiv, finely ground, anhydrous)
    
  • Solvent: Toluene : Water (10:1 ratio) - Note: A small amount of water is necessary for the boronate pathway, but keep it minimal.

Step-by-Step Workflow:
  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the Substrate, Boronic Acid, Base, and Catalyst.

  • Solvent Addition: Add the Toluene/Water mixture (degassed).

  • Sealing: Cap the vial with a Teflon-lined septum and crimp seal.

  • Reaction: Heat the block to 80°C .

    • Note: Do not reflux aggressively; 80°C is sufficient for Iodo-substrates and preserves catalyst longevity.

  • Monitoring: Check via LCMS at 1 hour.

    • Target: >95% conversion.[1]

    • If stalled: Add 1.0 mol% additional catalyst dissolved in degassed toluene.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove palladium residues. Wash organic layer with brine, dry over

    
    , and concentrate.
    

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the Transmetallation step as the critical bottleneck due to the steric clash between the ligand and the ortho-nitro group.

SuzukiCycle PreCat Precatalyst (SPhos Pd G3) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition (Fast for Ar-I) ActivePd->OxAdd + Substrate Pd_II_Int Pd(II) Intermediate [L-Pd(Ar)(I)] (Unstable: Electron Deficient) OxAdd->Pd_II_Int TransMet Transmetallation (CRITICAL BOTTLENECK) Steric Clash: NO2 vs Ligand Pd_II_Int->TransMet + Boronic Acid + Base ProtoDehal SIDE REACTION: Protodehalogenation (Loss of Iodine) Pd_II_Int->ProtoDehal Slow Transmetallation + H-Source RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Pd(II) RedElim->ActivePd Regeneration

Caption: Catalytic cycle for ortho-nitro substituted aryl iodides. Note the critical competition between the sterically hindered Transmetallation step and the Protodehalogenation side pathway.

Quantitative Comparison of Conditions

VariableStandard Condition (Avoid)Optimized Condition (Recommended)Rationale
Catalyst

SPhos Pd G3 SPhos provides steric bulk to facilitate RE and stability against poisoning.
Base

(aq)

(anhydrous)
Stronger base, anhydrous conditions prevent protodehalogenation.
Solvent DMF or MeOHToluene / Water (10:1) Non-polar solvent minimizes hydrodehalogenation; water is controlled.
Temp Reflux (100°C+)80°C Milder temp prevents nitro-group reduction and catalyst death.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2] [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research. [Link]

  • Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene by Recrystallization

Prepared by: Gemini, Senior Application Scientist This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 1-iodo-2-nitro-4-(trifluorometho...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene via recrystallization. It is structured as a comprehensive support center, addressing common challenges and frequently asked questions to ensure a successful and efficient purification process.

Section 1: Compound Profile & Critical Safety Precautions

1-Iodo-2-nitro-4-(trifluoromethoxy)benzene is a substituted benzene derivative used as an intermediate in pharmaceutical and agrochemical synthesis.[1] Its purification is critical for ensuring the quality and reactivity of subsequent synthetic steps.

PropertyValueSource
Chemical Formula C₇H₃F₃INO₃[1]
Molecular Weight 349.01 g/mol Calculated
Appearance Colorless to light yellow solid[1]
Purity (Typical) ≥ 98%[1]
CAS Number 886762-35-2[1]
Critical Safety Information

Aromatic nitro compounds require careful handling due to their potential toxicity.[2][3] The following precautions are mandatory:

  • Toxicity: Aromatic nitro compounds are toxic and can be absorbed through the skin.[2] They may cause systemic effects such as methemoglobinemia, leading to headaches, cyanosis (blue discoloration of the blood), and a drop in blood pressure.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles.[4][5]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use appropriate tools to handle the solid material.

  • Hygiene: Wash hands and face thoroughly with soap and water after handling the substance. Immediately change any contaminated clothing.[4]

  • Disposal: Dispose of chemical waste according to your institution's hazardous waste protocols. Do not allow the product to enter drains.

Section 2: The Recrystallization Workflow

Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[6] The goal is to dissolve the impure compound in a hot solvent and allow it to crystallize slowly upon cooling, leaving the impurities behind in the solution (mother liquor).

General Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_main Process Start Crude Solid SelectSolvent Select Solvent(s) (See FAQ Q1) Start->SelectSolvent Dissolve Dissolve in Minimum Amount of Hot Solvent SelectSolvent->Dissolve Decision_Insoluble Insoluble Impurities? Dissolve->Decision_Insoluble HotFiltration Hot Gravity Filtration Decision_Insoluble->HotFiltration Yes Cool Slowly Cool to Room Temperature Decision_Insoluble->Cool No HotFiltration->Cool IceBath Cool in Ice Bath to Maximize Yield Cool->IceBath Collect Collect Crystals via Vacuum Filtration IceBath->Collect Wash Wash with Minimal Ice-Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry PureProduct Pure Product Dry->PureProduct

Caption: A standard workflow for the purification of a solid by recrystallization.

Step-by-Step Experimental Protocol
  • Solvent Selection: Choose an appropriate solvent or solvent system where the target compound is highly soluble at high temperatures but sparingly soluble at low temperatures (See FAQ Q1).

  • Dissolution: Place the crude 1-iodo-2-nitro-4-(trifluoromethoxy)benzene in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.[7][8]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[7]

  • Hot Filtration (If Necessary): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.[9][10]

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature without disturbance.[8] Slow cooling is essential for the formation of large, pure crystals.[11]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath to further decrease the solubility of the compound and maximize crystal formation.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[12][13]

  • Drying: Dry the purified crystals completely, for example, in a desiccator or a vacuum oven at a suitable temperature.

Section 3: Troubleshooting Guide

Question: My compound "oiled out" instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature that is above the melting point of the solute.[14] High concentrations of impurities can also depress the melting point, contributing to this issue.[12]

  • Cause: The melting point of your compound (or the impure mixture) is lower than the boiling point of the solvent, causing it to melt before it can crystallize.[12]

  • Solution 1 (Add More Solvent): Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point of the solution.[14][15]

  • Solution 2 (Cool More Slowly): Allow the solution to cool much more slowly. Insulating the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool) can promote the formation of crystals over oil.[14][15]

  • Solution 3 (Change Solvent): If the problem persists, the chosen solvent may be unsuitable. A lower-boiling point solvent or a different mixed-solvent system may be required.

Question: No crystals are forming even after the solution has cooled in an ice bath. What should I do?

Answer: The failure of crystals to form usually indicates one of two common problems: either too much solvent was used, or the solution is supersaturated.

  • Cause 1 (Excess Solvent): Using too much solvent is the most common reason for poor or no crystal formation. The solution is not saturated enough for the solute to precipitate, even when cold.[14][15]

    • Solution: Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow it to cool again.[11] Be careful not to evaporate too much solvent, which could cause the product to precipitate out of the hot solution.

  • Cause 2 (Supersaturation): The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. Crystal formation requires a point of nucleation to begin.[14]

    • Solution (Induce Crystallization):

      • Scratching: Gently scratch the inside of the flask at the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide a surface for nucleation to begin.[12][14]

      • Seeding: Add a tiny "seed crystal" of the pure compound to the solution. This provides a template for other molecules to deposit onto, initiating crystal growth.[14][15]

Question: My final yield of purified crystals is very low. What are the likely causes?

Answer: A low recovery can result from several procedural errors during the recrystallization process.

  • Cause 1 (Too Much Solvent): As mentioned above, using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor, even at low temperatures.[11][13]

  • Cause 2 (Premature Crystallization): If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel, leading to loss.

  • Cause 3 (Inadequate Cooling): Not cooling the solution sufficiently (e.g., in an ice bath) before filtration will result in a lower yield, as more product will remain dissolved.[7]

  • Cause 4 (Improper Washing): Washing the collected crystals with a solvent that is not ice-cold, or using too much washing solvent, will dissolve and wash away some of your product.[12][13]

Question: The purified crystals are still colored. How can I remove colored impurities?

Answer: The presence of color indicates that colored impurities are still trapped in your crystal lattice or adsorbed on the crystal surface.

  • Solution (Activated Carbon): Colored impurities can often be removed by using activated carbon (charcoal).[7] After dissolving the crude solid in the hot solvent, add a very small amount of activated carbon to the solution and boil for a few minutes. The colored impurities will adsorb onto the surface of the carbon. The carbon is then removed via hot gravity filtration before the solution is cooled to induce crystallization.[9] Be aware that adding too much carbon can also adsorb your product, reducing the yield.

Section 4: Frequently Asked Questions (FAQs)

Q1: How do I choose the best recrystallization solvent for 1-iodo-2-nitro-4-(trifluoromethoxy)benzene?

A1: The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature or in an ice bath.[16] Given the structure of the target molecule (polar nitro group, less polar halogenated aromatic ring), solvents of intermediate polarity or mixed solvent systems are good starting points.[12]

Solvent ClassExamplesRationale for 1-iodo-2-nitro-4-(trifluoromethoxy)benzene
Alcohols Ethanol, Methanol, IsopropanolOften a good starting point for polar nitroaromatic compounds.[12]
Alkanes Hexane, HeptaneLikely a poor solvent on its own, but excellent as an "anti-solvent" in a mixed pair.
Ethers Diethyl ether, THFMay be too good a solvent, but THF could be useful.[17]
Esters Ethyl AcetateA versatile solvent of intermediate polarity.
Aromatic TolueneMay be a good solvent due to structural similarity ("like dissolves like").[18]
Halogenated DichloromethaneOften too good a solvent for recrystallization but can be useful.

A small-scale solubility test is the most reliable method. See the protocol in the Appendix.

Q2: When and how should I use a mixed-solvent system?

A2: A mixed-solvent system is used when no single solvent has the ideal solubility properties.[12] This is useful when your compound is extremely soluble in one solvent (the "good" solvent) and poorly soluble in another (the "bad" or "anti-solvent").[19] The two solvents must be miscible.

  • Procedure:

    • Dissolve the crude compound in a minimum amount of the hot "good" solvent.

    • While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly as you would with a single solvent.[12]

Q3: What are the key characteristics of an ideal recrystallization solvent?

A3: An ideal solvent should meet several criteria:[16]

  • Temperature-Dependent Solubility: It should dissolve the target compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).

  • Impurity Solubility: It should either dissolve impurities completely at all temperatures (so they stay in the mother liquor) or not dissolve them at all (so they can be removed by hot filtration).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: It should have a relatively low boiling point so it can be easily removed from the purified crystals.

Appendix A: Experimental Protocol for Solvent Selection

  • Place approximately 20-30 mg of the crude solid into a small test tube.

  • Add the solvent to be tested dropwise at room temperature, shaking after each drop. Observe if the solid dissolves. An ideal solvent will not dissolve the solid at room temperature.[16]

  • If the solid is insoluble at room temperature, gently heat the test tube in a water bath to the boiling point of the solvent.[20]

  • Continue adding the solvent dropwise until the solid just dissolves. Make a note of how much solvent was required.

  • Allow the test tube to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. A successful test will show significant crystal formation upon cooling.[13]

  • Repeat this process for several different candidate solvents to find the optimal one.

References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. [Link]

  • Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?[Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Chemius. (n.d.). Safety Data Sheet: nitro razredčilo. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. [Link]

  • PubChem. (n.d.). 1-Iodo-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. [Link]

  • Unknown. (n.d.). Recrystallization1. [Link]

  • ACS Publications. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]

  • Google Patents. (n.d.).
  • Unknown. (n.d.). Recrystallization. [Link]

  • Unknown. (n.d.). Recrystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • PubChem. (n.d.). 1-Iodo-2-(trifluoromethoxy)benzene. National Center for Biotechnology Information. [Link]

  • Unknown. (n.d.). recrystallization.pdf. [Link]

  • IndiaMART. (n.d.). Chemical Grade 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene, 98%, For Pharma Application. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-iodo-4-nitrobenzene. [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. [Link]

  • Scribd. (n.d.). Recrystallization Lab Report. [Link]

  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • ChemBeast. (n.d.). CAS 400-75-9: 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. [Link]

  • ACS Publications. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. [Link]

  • American Elements. (n.d.). 1-iodo-2-methoxy-4-(trifluoromethyl)benzene. [Link]

Sources

Troubleshooting

Technical Support Center: Handling 1-iodo-2-nitro-4-(trifluoromethoxy)benzene

Ticket ID: INT-404-HALO Subject: Preventing Deiodination during Functionalization and Reduction Status: Open Priority: High (Process Critical) Executive Summary & Molecule Profile User Query: "How do I prevent the loss o...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: INT-404-HALO Subject: Preventing Deiodination during Functionalization and Reduction Status: Open Priority: High (Process Critical)

Executive Summary & Molecule Profile

User Query: "How do I prevent the loss of iodine (deiodination) when working with 1-iodo-2-nitro-4-(trifluoromethoxy)benzene?"

Technical Analysis: This substrate (CAS: 400-75-9 or similar derivatives) presents a classic "chemoselectivity paradox." The molecule features three distinct electronic components:

  • Nitro Group (

    
    ):  Strongly electron-withdrawing (EWG).
    
  • Trifluoromethoxy Group (

    
    ):  Lipophilic and EWG.
    
  • Iodine (

    
    ):  A weak C-I bond (
    
    
    
    ), highly activated for oxidative addition but also susceptible to homolytic cleavage and hydride displacement.

The Core Challenge: The electron-deficient nature of the ring weakens the C-I bond further. Standard reduction methods (Pd/C +


) or unoptimized cross-couplings will result in hydrodeiodination  (Ar-I 

Ar-H), destroying the synthetic handle required for downstream chemistry.

Module A: Nitro Reduction (The "Red Zone")

Issue: You need to convert the nitro group to an aniline without touching the iodine. Standard Failure Mode: Catalytic hydrogenation with Pd/C results in rapid oxidative addition of Pd into the C-I bond, followed by hydride reduction, yielding the deiodinated aniline.

Recommended Protocol: Iron-Mediated Reduction (Bechamp Variant)

This is the most robust, scalable method for preserving aryl iodides. It relies on single-electron transfer (SET) rather than catalytic surface chemistry.

Reagents:

  • Iron Powder (325 mesh, activated)

  • Ammonium Chloride (

    
    )
    
  • Solvent: Ethanol/Water (3:1) or Isopropanol/Water[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 1-iodo-2-nitro-4-(trifluoromethoxy)benzene (1.0 equiv) in EtOH/Water (3:1 ratio, 0.1 M concentration).

  • Activation: Add

    
     (5.0 equiv) and Iron powder (5.0 equiv).
    
  • Thermal Initiation: Heat the slurry to 70°C with vigorous mechanical stirring. Note: Magnetic stirring often fails due to iron clumping.

  • Monitoring: Monitor via TLC/LCMS every 30 minutes. The reaction typically completes in 2–4 hours.

  • Workup (Critical):

    • Cool to room temperature.[2][3][4]

    • Filter through a Celite pad to remove iron oxides. Wash the pad with EtOAc.

    • Troubleshooting Emulsions: If the filtrate is cloudy, adjust pH to ~9 with saturated

      
       to precipitate iron salts, then filter again.
      
Alternative: Catalytic Hydrogenation (Sulfided Platinum)

If metal waste (Fe) is a concern, use a "poisoned" catalyst.

  • Catalyst: 5% Pt/C (Sulfided). The sulfur poisons the catalyst sites responsible for hydrogenolysis of the C-I bond but allows nitro reduction.

  • Conditions: 1 atm

    
     (balloon), MeOH, RT.
    
Data Comparison: Reduction Methods
MethodYield (Aniline)Deiodination RiskScalabilityNotes
Pd/C +

< 20%Critical (High) HighDO NOT USE. Major product is des-iodo aniline.
Fe /

> 90%NegligibleMediumBest balance of cost and selectivity.

/ HCl
> 85%LowLowDifficult workup (tin emulsions); acidic conditions may hydrolyze

.
Pt/C (Sulfided) 80-90%LowHighExcellent for GMP; requires specific catalyst inventory.

Module B: Cross-Coupling (Suzuki/Sonogashira)

Issue: Protodeiodination (Ar-I


 Ar-H) competes with the desired C-C bond formation.
Mechanism of Failure: 
In electron-deficient rings, the oxidative addition of Pd(0) to Ar-I is fast. However, if transmetallation  is slow, the active Pd(II) species interacts with bases or alcoholic solvents to form a Pd-H species, which reductively eliminates to give the deiodinated byproduct.
Troubleshooting Guide: Preventing Protodeiodination

1. The "Dry" Rule Water and alcohols are proton sources for deiodination.

  • Fix: Switch to anhydrous 1,4-Dioxane or Toluene .

  • Base: Use anhydrous

    
     or 
    
    
    
    instead of aqueous carbonate solutions.

2. The Ligand Switch You need to accelerate the reductive elimination step.

  • Standard Ligand:

    
     (Often too slow for this substrate).
    
  • Recommended Ligand: XPhos or SPhos (Buchwald Ligands). These bulky, electron-rich ligands stabilize the Pd center and accelerate the coupling cycle, outcompeting the side reactions.

3. The "Dump and Heat" Fallacy Slow heating allows the catalyst to decompose or find side pathways.

  • Fix: Pre-heat the oil bath. Insert the reaction vessel into the hot bath to achieve rapid thermal equilibrium (or use microwave irradiation).

Visual Workflow: Coupling Decision Tree

CouplingLogic Start Start: Suzuki Coupling of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene CheckSolvent Are you using protic solvents (EtOH, MeOH, H2O)? Start->CheckSolvent Deiodination High Risk of Protodeiodination (Ar-H) CheckSolvent->Deiodination Yes SwitchSolvent Switch to Anhydrous Dioxane or Toluene CheckSolvent->SwitchSolvent No LigandCheck Ligand Selection SwitchSolvent->LigandCheck PPh3 Triphenylphosphine (PPh3) LigandCheck->PPh3 Standard Buchwald XPhos / SPhos / RuPhos LigandCheck->Buchwald Optimized ResultBad Slow Transmetallation -> Side Reactions PPh3->ResultBad ResultGood Fast Coupling -> High Yield Buchwald->ResultGood

Caption: Logic flow for minimizing deiodination during Palladium-catalyzed cross-coupling.

Module C: Metal-Halogen Exchange (Grignard/Lithium)

Issue: The iodine is extremely labile. Using n-Butyllithium (


) often results in "scrambling" or protonation before the electrophile can be added.
The Solution: Turbo-Grignard ( )

Standard Grignard formation (Mg metal) will fail due to the electron-deficient nature promoting homocoupling (Wurtz coupling). Lithium-halogen exchange at -78°C is risky.

Why Turbo-Grignard? The


 additive breaks up polymeric aggregates, making the reagent more reactive for exchange but thermodynamically stable enough to prevent immediate decomposition of the nitrophenyl species.

Protocol:

  • Temperature: Cool the substrate in anhydrous THF to -20°C (Not -78°C, not RT).

  • Addition: Add

    
     (1.1 equiv) dropwise.
    
  • Exchange Time: Stir for 15–30 minutes.

    • QC Check: Quench a small aliquot with

      
      . NMR should show >95% Deuterium incorporation at the C1 position.
      
  • Trapping: Add the electrophile (Aldehyde, Ketone, etc.) at -20°C, then slowly warm to RT.

Frequently Asked Questions (FAQ)

Q: Can I use


 for the Suzuki coupling? 
A:  You can, but it is risky. The oxidative addition is fast, but the electron-poor ring makes the Pd-intermediate unstable. If you observe >10% deiodination, switch to Pd(dppf)Cl2  or XPhos Pd G2 .

Q: I see a "dimer" byproduct during the nitro reduction. What is it? A: This is likely the azobenzene or hydrazo intermediate. It forms when the reduction stalls.

  • Fix: Increase the equivalents of Iron/NH4Cl or raise the temperature to ensure full conversion to the aniline.

Q: Why not use


 and Raney Nickel? 
A: Danger.  Raney Nickel is notorious for desulfurization and dehalogenation. It will strip the iodine off this molecule in minutes.

Q: Is the Trifluoromethoxy (


) group stable to these conditions? 
A:  Generally, yes. The 

group is robust under standard reduction (Fe/acid) and coupling conditions. However, avoid extremely strong Lewis acids (

) which can cleave the C-O bond.

References

  • Selective Nitro Reduction (Fe/NH4Cl)

    • Source: Org.[5][6][7][8][9] Synth. 2011, 88, 87-91.

    • Context: Demonstrates chemoselective reduction of nitroarenes in the presence of halides.[10]

    • URL:

  • Prevention of Dehalogenation in Suzuki Coupling

    • Source: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc. 2005, 127, 4685-4696.
    • Context: Establishes the use of Buchwald ligands (SPhos/XPhos)
    • URL:

  • Turbo Grignard Exchange (

    
    ): 
    
    • Source: Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angew.[7] Chem. Int. Ed. 2004, 43, 3333-3336.

    • Context: Definitive guide on using Turbo Grignard for sensitive substr
    • URL:

  • Sulfided Platinum for Nitro Reduction

    • Source: Dovell, F. S., & Greenfield, H. "Platinum Metal Sulfides as Catalysts for the Reduction of Nitro Compounds." J. Am. Chem. Soc. 1965, 87, 2767.
    • Context: Historical but authoritative source on using sulfided catalysts to prevent dehalogen
    • URL:

Sources

Optimization

improving solubility of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene in reactions

Subject: 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene (INTB) Executive Summary: The "Lipophilic Fortress" 1-iodo-2-nitro-4-(trifluoromethoxy)benzene presents a unique solubility profile driven by two competing structural f...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene (INTB)

Executive Summary: The "Lipophilic Fortress"

1-iodo-2-nitro-4-(trifluoromethoxy)benzene presents a unique solubility profile driven by two competing structural features: the highly lipophilic trifluoromethoxy (-OCF


) group and the polar nitro (-NO

) group.

While the iodine atom makes it an excellent candidate for cross-coupling (Suzuki-Miyaura, Sonogashira) and the electron-withdrawing nature of the ring activates it for S


Ar reactions, its physical handling is often plagued by hydrophobicity-induced precipitation  in aqueous reaction media.

This guide addresses the critical "solubility gap" where standard protocols fail because the substrate refuses to interact with water-soluble reagents (bases, boronic acids).

Solubility Matrix & Solvent Selection

The Golden Rule: This molecule is a "fluorine-heavy" aromatic. It despises water and protic solvents but thrives in polar aprotic and halogenated environments.

Solvent ClassSolubility RatingSuitabilityTechnical Notes
Chlorinated (DCM, CHCl

)
Excellent Dissolution / WorkupBest for initial dissolving. High vapor pressure prevents use at high temps (>60°C).
Polar Aprotic (DMF, DMSO, NMP)High Reaction Medium Recommended. Solubilizes INTB and stabilizes Pd-catalysts. High boiling points allow thermal activation.
Ethers (THF, 1,4-Dioxane)Good Reaction / Co-solventExcellent compromise. Miscible with water, allowing "homogeneous" aqueous couplings.
Esters (EtOAc)Moderate/Good WorkupGood for extraction; less ideal for high-temp reactions due to potential hydrolysis.
Alcohols (MeOH, EtOH, IPA)Poor Avoid Substrate will "crash out" (precipitate) upon addition. Only use as a co-solvent (<10%).
Hydrocarbons (Hexanes, Pentane)Low PurificationUse to precipitate impurities or as a non-polar eluent in chromatography.
Workflow Visualization: Solvent Decision Logic

The following decision tree guides you through selecting the optimal solvent system based on your intended reaction type.

SolventSelection Start Start: Select Reaction Type RxnType Reaction Category? Start->RxnType Coupling Pd-Catalyzed Coupling (Suzuki, Sonogashira) RxnType->Coupling C-C Bond Formation SNAr Nucleophilic Substitution (SNAr) RxnType->SNAr Fluorine/Nitro Displacement Reduction Nitro Reduction (Hydrogenation) RxnType->Reduction NH2 Synthesis BaseCheck Is Base Water Soluble? (e.g., K2CO3, NaOH) Coupling->BaseCheck NuType Nucleophile Type? SNAr->NuType CatPois Avoid Catalyst Poisoning Use EtOAc/EtOH Mix Reduction->CatPois Biphasic Use Biphasic System Toluene/H2O + PTC BaseCheck->Biphasic Yes (Inorganic Base) Miscible Use Miscible Co-Solvent THF/H2O or Dioxane/H2O BaseCheck->Miscible No (Organic Base) Charged Anionic (Alkoxides) Use DMF or NMP NuType->Charged Neutral Neutral (Amines) Use MeCN or Neat NuType->Neutral

Figure 1: Decision logic for solvent selection based on reaction mechanism and reagent compatibility.

Optimized Protocol: Biphasic Suzuki Coupling

The Problem: Standard Suzuki conditions (Ethanol/Water) often fail because INTB precipitates immediately, preventing the palladium catalyst from accessing the oxidative addition site (C-I bond).

The Solution: A Phase Transfer Catalysis (PTC) approach using Toluene and Water. The INTB stays dissolved in Toluene, while the base stays in water. The PTC agent shuttles the active species across the interface.[1]

Reagents:
  • Substrate: 1-iodo-2-nitro-4-(trifluoromethoxy)benzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
     (3 mol%) – Chosen for stability.
    
  • Base: K

    
    PO
    
    
    
    (3.0 equiv) dissolved in Water.
  • Solvent: Toluene (Organic phase).

  • PTC: TBAB (Tetrabutylammonium bromide) (5 mol%).

Step-by-Step Procedure:
  • Dissolution: In a reaction vial, dissolve the INTB substrate and Boronic Acid in Toluene (0.2 M concentration). Ensure complete dissolution (sonicate if necessary).

  • Catalyst Addition: Add the Pd catalyst and the TBAB (PTC). Purge the vial with Nitrogen/Argon for 5 minutes.

  • Base Addition: Degas the aqueous K

    
    PO
    
    
    
    solution separately, then add it to the toluene mixture. You will see two distinct layers.
  • Agitation (Critical): Heat to 80°C with vigorous stirring (>1000 RPM).

    • Why? The reaction happens at the interface.[2] High shear force creates an emulsion, maximizing surface area for the PTC to work.

  • Monitoring: Monitor via TLC using 10% EtOAc/Hexanes. The starting material (INTB) usually runs high (Rf ~0.8).

  • Workup: Cool to RT. The product will be in the top Toluene layer. Wash with brine, dry over MgSO

    
    , and concentrate.
    
Troubleshooting & FAQs

Q1: My reaction turns black and stops ("stalls") after 1 hour. Why?

  • Diagnosis: Catalyst decomposition ("Pd Black" formation).

  • Cause: The nitro group and the iodine can coordinate to Pd, but the main culprit is often oxygen leakage or lack of stabilizing ligands.

  • Fix: Switch to a catalyst with a bulky, electron-rich ligand like XPhos Pd G2 or Pd(PPh

    
    )
    
    
    
    . Ensure your solvent is strictly degassed. The -NO
    
    
    group can sometimes act as an oxidant; adding a slight excess of boronic acid helps.

Q2: I see a precipitate when I cool the reaction to -78°C for lithiation.

  • Diagnosis: Solubility crash.

  • Cause: INTB is highly crystalline and lipophilic. Pure THF often isn't enough at cryogenic temperatures.

  • Fix: Use a "Trapping Solvent" blend. Add 10-15% Et

    
    O (Diethyl Ether)  or Methylcyclohexane  to your THF. This disrupts the crystal lattice formation at low temperatures.
    

Q3: Can I use Ethanol/Water for green chemistry compliance?

  • Answer: No.

  • Reasoning: The -OCF

    
     group makes this molecule extremely hydrophobic. Adding it to ethanol/water will result in a suspension, not a solution. The reaction rate will be near zero because the Pd catalyst cannot effectively interact with the solid clumps of substrate.
    
  • Alternative: Use 2-MeTHF (2-Methyltetrahydrofuran) saturated with water. It is bio-renewable and dissolves INTB much better than ethanol.

Mechanistic Insight: The PTC Pathway

Understanding why the biphasic method works is crucial for troubleshooting. The diagram below illustrates the role of the Phase Transfer Catalyst (TBAB) in shuttling the hydroxide/base anion into the organic layer to activate the boronic acid.

PTC_Mechanism cluster_Organic Organic Phase (Toluene) cluster_Interface Interface cluster_Aqueous Aqueous Phase Substrate INTB (Substrate) Pd_Cat Pd Catalyst Substrate->Pd_Cat Oxidative Addition Product Coupled Product Pd_Cat->Product Reductive Elimination Boronic Boronic Acid (Ar-B(OH)2) ActiveBoronate Active Boronate (Ar-B(OH)3)- Q+ Boronic->ActiveBoronate Activation ActiveBoronate->Pd_Cat Transmetallation PTC_Transfer Q+ Br- (PTC) Ion Exchange PTC_Transfer->ActiveBoronate Shuttles OH- Base Base (OH- / PO4---) Base->PTC_Transfer Anion Source

Figure 2: Phase Transfer Catalysis mechanism allowing the lipophilic INTB to react with aqueous base.

References
  • Solvent Effects in Suzuki Couplings: Maluenda, I., & Navarro, O. (2015). Recent developments in the Suzuki–Miyaura reaction: 2010–2014. Molecules, 20(5), 7528-7557.

  • Fluorinated Substituent Effects: Leroux, F. (2005). The Trifluoromethoxy Group: A Pharmacophore with Interesting Properties. ChemBioChem, 6(12).

  • Phase Transfer Catalysis: Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[3] Journal of the American Chemical Society, 93(1), 195-199.

  • Handling of 1-iodo-4-(trifluoromethoxy)benzene (Analog): PubChem Compound Summary for CID 2777294.

Sources

Troubleshooting

byproducts from the reduction of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene

Subject: Reduction of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene Ticket ID: KB-RED-IO-NO2-OCF3 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Reaction Overview Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reduction of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene Ticket ID: KB-RED-IO-NO2-OCF3 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Reaction Overview

Welcome to the Technical Support Center. You are likely attempting to synthesize 2-iodo-5-(trifluoromethoxy)aniline (Product) from 1-iodo-2-nitro-4-(trifluoromethoxy)benzene (Substrate).[1]

This transformation presents a classic "chemoselectivity paradox" in organic synthesis:

  • The Goal: Reduce the nitro group (

    
    ) to an aniline (
    
    
    
    ).
  • The Hazard: The Carbon-Iodine (

    
    ) bond is the weakest bond in the system (
    
    
    
    ). Standard catalytic hydrogenation (e.g.,
    
    
    ) will rapidly cleave this bond via oxidative addition, resulting in the hydrodeiodinated byproduct 3-(trifluoromethoxy)aniline .

This guide provides troubleshooting for byproduct formation, validated protocols, and mechanistic insights to ensure the retention of the iodine atom.

Visualizing the Reaction Landscape

The following diagram illustrates the competitive pathways occurring in your reaction vessel. Use this to identify where your process is deviating.

ReactionPathways Substrate 1-iodo-2-nitro- 4-(trifluoromethoxy)benzene Nitroso Nitroso Intermediate (Transient) Substrate->Nitroso 2e- Reduction Deiodinated BYPRODUCT A (Major): 3-(trifluoromethoxy)aniline Substrate->Deiodinated Direct Hydrogenolysis Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine 2e- Reduction Azoxy BYPRODUCT B (Colored): Azoxy Dimer Nitroso->Azoxy Condensation (Basic pH) Product TARGET PRODUCT: 2-iodo-5-(trifluoromethoxy)aniline Hydroxylamine->Product 2e- Reduction (Slow Step) Hydroxylamine->Azoxy Condensation Product->Deiodinated Over-reduction (Pd/C, H2)

Caption: Figure 1.[1] Competitive reduction pathways. The red nodes indicate critical failure points (Deiodination and Dimerization).

Troubleshooting Guide (FAQ & Q&A)

Issue 1: "I lost my Iodine atom." (Hydrodeiodination)

User Observation: LCMS shows a mass peak corresponding to [M-126+1] (Loss of Iodine, gain of H). The product is 3-(trifluoromethoxy)aniline.[1]

  • Q: Why did this happen?

    • A: You likely used Palladium on Carbon (Pd/C) with Hydrogen gas.[2] Palladium is excellent at oxidative addition into

      
       bonds. Once the iodine is bound to the Pd surface, it is replaced by hydride, cleaving the bond.
      
  • Q: How do I fix it?

    • Solution A (Chemical Reductant): Switch to Iron (Fe) powder in acetic acid or Tin(II) Chloride (

      
      ) . These metals reduce via Single Electron Transfer (SET) mechanisms that do not readily cleave aryl iodides under mild conditions.
      
    • Solution B (Catalytic): If you must use hydrogenation, switch to Sulfided Platinum on Carbon (

      
      ) . The sulfur "poisons" the catalyst, significantly reducing its affinity for the 
      
      
      
      bond while retaining activity for
      
      
      reduction. Alternatively, add a poison like diphenylsulfide to your Pt/C reaction.
Issue 2: "My product is orange/red and gummy." (Azo/Azoxy Formation)

User Observation: The main peak is correct, but there are colored impurities that co-elute or smear on TLC.

  • Q: What is this impurity?

    • A: This is likely an azo (

      
      ) or azoxy  (
      
      
      
      ) dimer.[1]
  • Q: Why is it forming?

    • A: These form via the condensation of a nitroso intermediate with a hydroxylamine intermediate. This reaction is accelerated under basic conditions or when the reduction is too slow (allowing intermediates to accumulate).

  • Q: How do I prevent it?

    • Correction: Ensure your reaction medium is acidic or neutral. If using Fe reduction, the presence of Ammonium Chloride (

      
      ) or Acetic Acid (
      
      
      
      ) suppresses this condensation. Avoid using
      
      
      without a catalyst, as it often stops at the azo stage.
Issue 3: "The reaction stalled at the Hydroxylamine."

User Observation: Mass spec shows [M+16] relative to the amine product.

  • Q: Why didn't it finish?

    • A: The reduction of the hydroxylamine (

      
      ) to the amine (
      
      
      
      ) is the rate-determining step in many non-catalytic reductions.[1]
  • Q: How do I push it to completion?

    • Correction: If using Fe/AcOH, increase the temperature to 60-70°C . Room temperature is often insufficient for the final reduction step in electron-deficient rings.[1] If using hydrogenation, ensure the pressure is maintained and agitation is vigorous (gas-liquid mass transfer limitation).

Comparative Data: Reducing Agent Selection

Select the method that fits your available equipment and scale.

MethodReagent SystemSelectivity (Iodine Retention)ScalabilityPrimary Risk
Method A (Recommended) Fe / AcOH / EtOH Excellent (>99%) High (Kg scale)Iron sludge workup (emulsions).[1]
Method B (Cleanest) SnCl₂ / EtOH Excellent (>99%) Low/MedTin waste disposal; acidic conditions.
Method C (Fastest) H₂ / Pt-C(S) Good (>95%) HighRequires high-pressure reactor; catalyst cost.[1]
Method D (Avoid) H₂ / Pd-C Poor (<10%) N/AMassive deiodination.[1]

Validated Experimental Protocols

Protocol A: The "Gold Standard" (Iron Reduction)

Best for: Preserving the Iodine and Trifluoromethoxy groups with high fidelity.

Materials:

  • Substrate: 1-iodo-2-nitro-4-(trifluoromethoxy)benzene (1.0 equiv)[1]

  • Iron Powder: 325 mesh, reduced (5.0 equiv)

  • Ammonium Chloride (

    
    ): (5.0 equiv)[1]
    
  • Solvent: Ethanol / Water (4:1 ratio)

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the substrate in Ethanol/Water.

  • Activation: Add the

    
     and stir for 5 minutes.
    
  • Addition: Add the Iron powder in portions. Note: The reaction is exothermic. Monitor internal temperature.

  • Reflux: Heat the mixture to 70°C for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS. Look for the disappearance of the Nitro peak and the Hydroxylamine intermediate.

  • Workup (Critical Step):

    • Cool to room temperature.[2][3][4]

    • Filtration: Filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad copiously with Ethyl Acetate.

    • Extraction: Concentrate the filtrate to remove ethanol. Dilute the residue with water and Ethyl Acetate. Separate layers.

    • Wash: Wash the organic layer with brine. Dry over

      
      .
      
  • Purification: The crude material is often pure enough for the next step. If not, recrystallize from Hexanes/EtOAc.

Protocol B: Catalytic Hydrogenation (Sulfided Platinum)

Best for: Process scale-up where solid metal waste (Fe/Sn) is undesirable.[1]

Materials:

  • Catalyst: 5% Pt/C (sulfided) (2-5 wt% loading relative to substrate)[1]

  • Hydrogen Source:

    
     balloon or 50 psi Parr shaker.
    
  • Solvent: Methanol or Ethyl Acetate.[2]

Step-by-Step:

  • Inerting: Charge the vessel with substrate and catalyst under Nitrogen.

  • Solvent: Add solvent (degassed).

  • Hydrogenation: Purge with

    
     x3. Pressurize to desired level (1–3 atm is usually sufficient).
    
  • Reaction: Stir vigorously at RT for 4–12 hours.

    • Warning: Do not heat above 40°C, as thermal energy can overcome the sulfide poisoning and lead to deiodination.

  • Workup: Filter through Celite (under Nitrogen if possible to prevent catalyst ignition). Concentrate filtrate.

Decision Tree for Troubleshooting

Use this logic flow to diagnose your current experiment.

TroubleshootingTree Start Start: Analyze Crude LCMS MassCheck Is the Mass [M-126]? (Loss of Iodine) Start->MassCheck ColorCheck Is the product Red/Orange? MassCheck->ColorCheck No Deiodinated CAUSE: H2/Pd used. FIX: Switch to Fe/AcOH or Pt(S)/C. MassCheck->Deiodinated Yes HydroxylCheck Is Mass [M+16]? (Hydroxylamine) ColorCheck->HydroxylCheck No AzoDimer CAUSE: Basic pH or O2 leak. FIX: Add NH4Cl, degas solvents. ColorCheck->AzoDimer Yes Incomplete CAUSE: Temp too low. FIX: Heat to 70°C (Fe method). HydroxylCheck->Incomplete Yes Success Target Product Obtained. Proceed to Workup. HydroxylCheck->Success No

Caption: Figure 2. Diagnostic logic for impurity profiling.

References

  • Selective Reduction of Nitroarenes: "Reduction of nitro compounds." Wikipedia. Accessed via Google Knowledge Graph. Link

  • Dehalogenation Prevention: "Hydrogenation of halonitrobenzenes without dehalogenation." US Patent 5068436A. Link

  • Iron Reduction Methodology: "Synthesis of 2-iodo-5-trifluoromethylphenol" (Analogous reaction conditions for Iodo/CF3 systems). PrepChem. Link

  • Product Characterization: "2-Iodo-5-(trifluoromethyl)aniline | 105202-02-6." Sigma-Aldrich Technical Data. Link[1]

  • BenchChem Troubleshooting: "Preventing dehalogenation during reactions with 4-Chloro-2-iodo-1-nitrobenzene." BenchChem.[5] Link[1]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 1-iodo-2-nitro-4-(trifluoromethoxy)benzene and its derivatives before handling.[1] Aryl amines are potential carcinogens.

Sources

Reference Data & Comparative Studies

Validation

purity assessment of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene by HPLC

An In-Depth Technical Guide to the Purity Assessment of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene by High-Performance Liquid Chromatography Authored by: A Senior Application Scientist Introduction In the landscape of ph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity Assessment of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical and agrochemical synthesis, the structural integrity and purity of intermediate compounds are paramount. 1-iodo-2-nitro-4-(trifluoromethoxy)benzene is a key building block, valued for its trifluoromethoxy group which can enhance metabolic stability and lipophilicity, and its iodo- and nitro- groups which serve as versatile handles for further chemical transformations.[1] Ensuring the purity of this intermediate is not merely a quality control step; it is a critical determinant for the success of subsequent synthetic stages and the safety and efficacy of the final product.

This guide provides a comprehensive, rationale-driven approach to the purity assessment of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of methods to explore the causality behind experimental choices, compare HPLC with alternative analytical techniques, and provide a detailed, replicable protocol for researchers, scientists, and drug development professionals.

Understanding the Analyte: Physicochemical Properties

A successful analytical method is built upon a thorough understanding of the analyte's chemical nature.

  • Structure:

    • Compound Name: 1-iodo-2-nitro-4-(trifluoromethoxy)benzene

    • CAS Number: 886762-35-2[2][3]

    • Molecular Formula: C₇H₃F₃INO₃[3]

    • Molecular Weight: 333.00 g/mol [3]

  • Key Structural Features & Analytical Implications:

    • Benzene Ring: The aromatic ring is a strong chromophore, making UV detection a highly suitable and sensitive method for HPLC analysis.[4]

    • Iodo, Nitro, and Trifluoromethoxy Groups: These substituents increase the molecule's hydrophobicity (lipophilicity). This property is the primary driver for selecting a reversed-phase HPLC (RP-HPLC) method, where the analyte will interact strongly with a non-polar stationary phase.[5][6]

Anticipating the Challenge: Potential Impurities

The purity profile of a compound is a direct reflection of its synthetic history. A common route to similar nitro-iodo-aromatic compounds involves the diazotization of a corresponding aniline, followed by a Sandmeyer-type reaction with an iodide source.[7][8] Potential impurities may therefore include:

  • Starting Materials: Unreacted 2-nitro-4-(trifluoromethoxy)aniline.

  • Intermediates: Residual diazonium salts (though typically unstable).

  • Side-Products:

    • Phenolic impurities: Formed if the diazonium salt reacts with water.

    • Azo-coupling products: Resulting from the reaction of the diazonium salt with an activated aromatic ring, often due to improper temperature control.[8]

    • Regioisomers: Isomers formed during the initial nitration or other steps of the synthesis.

  • Degradation Products: Compounds resulting from instability under light, heat, or specific pH conditions.

A robust HPLC method must be capable of resolving the main compound from this diverse array of potential impurities, which may have very similar polarities.

HPLC Method Development: A Rationale-Driven Approach

The development of a reliable HPLC method is a systematic process. The choices made at each step are interconnected and grounded in the physicochemical properties of the analyte and its potential impurities.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Sample & Standard Preparation C System Suitability Test (SST) A->C B Mobile Phase Preparation & Degassing B->C D Inject Sample & Acquire Data C->D If SST Passes E Peak Integration & Identification D->E F Purity Calculation (% Area Normalization) E->F Troubleshooting start Problem Observed p1 Peak Tailing - Check mobile phase pH (if applicable) - Suspect secondary interactions with silica - Use a different column (e.g., end-capped C18) start->p1 Asymmetric Peaks p2 Poor Resolution - Optimize gradient slope (make it shallower) - Try an alternative column (e.g., PFP) - Reduce flow rate start->p2 Co-eluting Peaks p3 Ghost Peaks - Contamination in mobile phase or injector - Carryover from previous injection - Run blank gradients to diagnose start->p3 Unexpected Peaks p4 High Backpressure - Blockage in guard column or column frit - Precipitated buffer/sample in lines - Filter all samples and mobile phases start->p4 System Pressure High

Caption: Decision tree for troubleshooting common HPLC issues.

Conclusion

The purity assessment of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene by reversed-phase HPLC is a precise and reliable method essential for its application in advanced synthesis. A well-developed gradient method using a C18 column and UV detection provides the resolution necessary to separate the main component from critical process-related impurities. By understanding the chemical principles behind each parameter choice—from column chemistry to mobile phase composition—researchers can develop and validate robust methods that guarantee the quality and consistency of this vital chemical intermediate. For absolute certainty in impurity identification, especially in a regulated environment, complementing HPLC-UV with mass spectrometry is the gold standard.

References

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). HPLC Determination of Nitrated Polycyclic Aromatic Hydrocarbons after Their Reduction to Amino Derivatives. Retrieved from [Link]

  • Carolina Digital Repository. (2019). Development of a Procedure for Sampling, Fractionation and HPLC Analysis of Nitrated Polycyclic Aromatic Hydrocarbons in Air. Retrieved from [Link]

  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. Retrieved from [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Wiley Online Library. (2009). High-performance liquid chromatography determination of nitrated polycyclic aromatic hydrocarbons by indirect fluorescence detection. Retrieved from [Link]

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from [Link]

  • Changzhou Yingsa Pharm Technology Co., Ltd. (n.d.). 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodo-4-(trifluoromethoxy)benzene. Retrieved from [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]

  • LCGC International. (2013). HPLC Column Selection. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • IndiaMART. (n.d.). Chemical Grade 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene, 98%, For Pharma Application. Retrieved from [Link]

  • Chromatography Forum. (2006). How do you perform purity analysis?. Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodo-2-(trifluoromethoxy)benzene. Retrieved from [Link]

  • J&K Scientific. (n.d.). 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Chem Help ASAP. (2023). ultraviolet detection methods for TLC analysis and HPLC. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzene, 1-iodo-4-nitro-. Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodo-4-nitrobenzene. Retrieved from [Link]

Sources

Comparative

reactivity comparison of iodo vs bromo 2-nitro-4-(trifluoromethoxy)benzene

This guide provides an in-depth technical comparison of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene versus its bromo-analog . It is designed for medicinal chemists and process engineers selecting the optimal building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene versus its bromo-analog . It is designed for medicinal chemists and process engineers selecting the optimal building block for aryl functionalization.

Executive Summary

In the context of the 2-nitro-4-(trifluoromethoxy) scaffold, the choice between the Iodo (I) and Bromo (Br) "warheads" is dictated by the specific reaction class.[1]

  • Select the Iodo analog (CAS 886762-35-2) for Transition Metal Catalysis (Suzuki, Buchwald-Hartwig, Sonogashira). The weaker C–I bond facilitates oxidative addition under milder conditions, which is critical to preventing denitration or reduction of the nitro group.

  • Select the Bromo analog for Nucleophilic Aromatic Substitution (

    
    ) . In this electron-deficient system, the Bromo analog offers comparable reactivity to the Iodo species due to the "Element Effect" (electronegativity stabilizing the Meisenheimer complex) but at a significantly lower cost and higher atom economy.
    

Structural & Electronic Analysis

The substrate features three distinct functional components that dictate its reactivity profile:

  • The Warhead (Halogen): The site of bond formation.

  • The Ortho-Activator (

    
    ):  Provides immense electronic activation for 
    
    
    
    but introduces steric bulk (
    
    
    -value
    
    
    1.1) that hampers metal coordination.
  • The Para-Modulator (

    
    ):  A strong electron-withdrawing group (Hammett 
    
    
    
    ) that further depletes electron density from the ring, making the C–X bond highly susceptible to nucleophilic attack.
Physical Property Comparison
Feature1-Iodo-2-nitro-4-(trifluoromethoxy)benzene 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene
CAS Number 886762-35-2175278-09-8 (Generic/Isomer var.)
C–X Bond Energy ~65 kcal/mol (Weak)~81 kcal/mol (Strong)
C–X Bond Length ~2.10 Å~1.89 Å
Steric Demand High (Van der Waals radius: 1.98 Å)Moderate (Van der Waals radius: 1.85 Å)
Primary Utility Difficult Cross-Couplings (Pd, Cu)

, Grignard Formation
Cost Factor High (

$)
Low ($)

Decision Matrix: Selection Flowchart

The following logic gate visualizes the selection process based on the intended downstream chemistry.

ReactivitySelection Start Target Reaction? PdCat Pd/Cu Catalysis (Suzuki, Buchwald) Start->PdCat SNAr Nucleophilic Subst. (Amination, Etherification) Start->SNAr MetalEx Halogen-Metal Exchange (Li/Mg Reagents) Start->MetalEx Iodo Select IODO Analog (Facile Oxidative Addition) PdCat->Iodo Mild cond. required Bromo Select BROMO Analog (Cost/Stability Balance) PdCat->Bromo High temp tolerated SNAr->Bromo Preferred (Element Effect) MetalEx->Iodo Cryogenic Exchange (-78°C) MetalEx->Bromo Standard Exchange (0°C)

Figure 1: Strategic selection of halogen warhead based on reaction class.

Reaction Class 1: Transition Metal Catalysis (Suzuki-Miyaura)

Mechanistic Insight

In Palladium-catalyzed cross-couplings, the rate-determining step for electron-deficient aryl halides is often oxidative addition .

  • Iodo-Analog: The weak C–I bond allows oxidative addition to occur at room temperature or mild heating (40–60°C). This is crucial because high temperatures can cause the ortho-nitro group to act as an oxidant towards the phosphine ligands or Pd(0), poisoning the catalyst.

  • Bromo-Analog: Requires higher activation energy (typically >80°C). In the presence of the bulky ortho-nitro group, the Pd center struggles to approach the C–Br bond, often leading to homocoupling or dehalogenation byproducts.

Experimental Protocol: Suzuki Coupling (Iodo-Preferred)

Use this protocol for coupling sensitive boronic acids where mild conditions are non-negotiable.

Reagents:

  • Substrate: 1-iodo-2-nitro-4-(trifluoromethoxy)benzene (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Procedure:

  • Degassing: Charge a reaction vial with the Iodo-substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Stir at 50°C for 4–6 hours. (Note: The Bromo analog would require 80–100°C here).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Reaction Class 2: Nucleophilic Aromatic Substitution ( )

Mechanistic Insight

Contrary to metal catalysis, ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


 does not rely on bond breaking in the rate-determining step . The rate is determined by the nucleophilic attack and formation of the Meisenheimer Complex .
  • The Element Effect: Highly electronegative atoms (F > Cl ≈ Br > I) stabilize the negative charge in the Meisenheimer intermediate more effectively.

  • Conclusion: The Bromo analog is often superior or equivalent to the Iodo analog for

    
     because its higher electronegativity pulls electron density, making the ring more electrophilic. Given the significant cost difference, the Bromo analog is the industrial standard here.
    
Experimental Protocol: Amination (Bromo-Preferred)

Use this protocol for installing amines (e.g., morpholine, piperazine).

Reagents:

  • Substrate: 1-bromo-2-nitro-4-(trifluoromethoxy)benzene (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Dissolution: Dissolve the Bromo-substrate in MeCN (0.2 M concentration).

  • Addition: Add DIPEA followed by Morpholine.

  • Reaction: Heat to 60°C for 2 hours. The ortho-nitro group activates the position so strongly that high temperatures (reflux) are rarely needed and may cause byproduct formation.

  • Monitoring: TLC should show rapid conversion. The yellow color of the starting material will shift to a deep orange/red (typical of nitro-anilines).

  • Isolation: Pour into water. The product often precipitates. Filter and wash with water.

Comparative Data Summary

The following table synthesizes expected performance based on standard reactivity trends for ortho-nitro halides.

Reaction TypeIodo Analog Performance Bromo Analog Performance Recommendation
Suzuki Coupling Excellent. High yields at <60°C. Minimal ligand oxidation.Fair. Requires >80°C. Risk of Pd-catalyst poisoning by

.
Use Iodo
Sonogashira Excellent. Works with standard Cu/Pd systems at RT.Poor. Often requires forcing conditions; sluggish.Use Iodo

(Amines)
Good. Fast, but atom economy is poor.Excellent. Fast, cheaper, stable intermediate.Use Bromo
Lithium Exchange Superior. Exchange complete at -78°C in minutes.Good. Requires careful temp control to avoid benzyne formation.Use Iodo

References

  • Synthesis and Reactivity of Iodo-Nitrobenzenes

    • Changzhou Yingsa Pharm Technology.[2] (2024).[3] "Product Specification: 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene CAS 886762-35-2."

  • Mechanistic Trends in Oxidative Addition

    • LibreTexts Chemistry. (2022).[4][5] "Oxidative Addition of Polar Reagents: Reactivity Trends of Aryl Halides."

  • Nucleophilic Arom

    
    ) Principles: 
    
    • Master Organic Chemistry. (2018).[5][6] "Nucleophilic Aromatic Substitution: The Element Effect."

  • Physical Properties of Bromo-Analog

    • PubChem.[7][8][9] (2025).[7][8][10] "Compound Summary: 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene derivatives."

Sources

Validation

A Computational Chemist's Guide to the Reactivity of 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene: A Comparative Analysis

For Immediate Release to Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, halogenated and nitrated aromatic compounds are foundational buil...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, halogenated and nitrated aromatic compounds are foundational building blocks. Among these, 1-iodo-2-nitro-4-(trifluoromethoxy)benzene stands out as a molecule of significant synthetic potential, primarily due to the interplay of its distinct functional groups which activate it towards nucleophilic aromatic substitution (SNAr). This guide provides a deep dive into the expected reactivity of this compound, drawing upon computational studies of analogous systems to offer a predictive comparison of its performance against other substrates. As a senior application scientist, the following analysis is grounded in established mechanistic principles and theoretical chemistry, aiming to equip researchers with the insights needed to effectively utilize this versatile reagent.

The Architectural Logic of Reactivity: Unpacking the Functional Groups

The reactivity of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene is dictated by the electronic and steric arrangement of its substituents on the benzene ring. The nitro group (-NO2) and the trifluoromethoxy group (-OCF3) are potent electron-withdrawing groups, a characteristic that is a prerequisite for activating an aromatic ring towards nucleophilic attack.[1] The iodine atom, being a good leaving group, facilitates the substitution process. The ortho-positioning of the nitro group relative to the iodine is particularly influential, as it can stabilize the intermediate Meisenheimer complex through resonance.

Nucleophilic Aromatic Substitution: A Mechanistic Crossroads

Nucleophilic aromatic substitution is a cornerstone of aromatic chemistry, traditionally understood to proceed through a two-step addition-elimination mechanism involving a discrete Meisenheimer complex.[2] However, recent computational and kinetic isotope effect (KIE) studies have compellingly argued for the existence of concerted mechanisms in many SNAr reactions.[2][3] The operative mechanism, whether stepwise or concerted, is subtly influenced by the nature of the substrate, nucleophile, leaving group, and solvent.

A critical analysis of computational studies on halonitroarenes suggests that the stability of the Meisenheimer intermediate is a key determinant of the reaction pathway.[4] For highly electron-deficient aromatic systems, a stepwise mechanism with a distinct Meisenheimer intermediate is more likely. Conversely, for less electron-rich systems, a concerted mechanism may be favored.[5]

SNAr_Mechanisms cluster_stepwise Stepwise Mechanism (Meisenheimer Complex) cluster_concerted Concerted Mechanism Reactants_S Ar-X + Nu- TS1_S Transition State 1 Reactants_S->TS1_S Meisenheimer Meisenheimer Complex (Intermediate) TS1_S->Meisenheimer TS2_S Transition State 2 Meisenheimer->TS2_S Products_S Ar-Nu + X- TS2_S->Products_S Reactants_C Ar-X + Nu- TS_C Single Transition State Reactants_C->TS_C Products_C Ar-Nu + X- TS_C->Products_C

Figure 1: Competing mechanisms in Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity Analysis: A Computationally-Informed Perspective

SubstrateLeaving GroupKey Electron-Withdrawing GroupsExpected SNAr ReactivityProbable Mechanism
1-Iodo-2-nitro-4-(trifluoromethoxy)benzene I-NO2, -OCF3Very HighLikely Stepwise
1-Fluoro-2,4-dinitrobenzeneFTwo -NO2Very HighStepwise
1-Chloro-2,4-dinitrobenzeneClTwo -NO2HighStepwise
1-Iodo-4-nitrobenzeneI-NO2ModerateConcerted or Stepwise

Table 1: Comparative expected reactivity of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene with other common SNAr substrates.

The exceptionally high reactivity predicted for 1-iodo-2-nitro-4-(trifluoromethoxy)benzene stems from a combination of factors:

  • Excellent Leaving Group: Iodine is the best leaving group among the halogens in SNAr reactions due to the relatively weak C-I bond.

  • Synergistic Electron Withdrawal: The combined electron-withdrawing power of the nitro and trifluoromethoxy groups strongly activates the aromatic ring towards nucleophilic attack. The trifluoromethoxy group, in particular, is a powerful electron-withdrawing substituent.[1]

Experimental Protocol: A General Procedure for SNAr with 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene

The following is a generalized, exemplary protocol for a typical SNAr reaction. Researchers should optimize conditions for their specific nucleophile and desired product.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-iodo-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP).

  • Nucleophile Addition: Add the desired nucleophile (1.1 - 1.5 eq.) to the solution. If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA) may be required to facilitate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

A Proposed Computational Workflow for In-Depth Reactivity Studies

For researchers wishing to perform their own computational analysis, the following workflow, based on methodologies reported in the literature for similar systems, is recommended.[6]

computational_workflow cluster_prep 1. System Preparation cluster_geom_opt 2. Geometry Optimization cluster_energy_calc 3. Energy Calculations cluster_analysis 4. Analysis A Model Reactants: 1-iodo-2-nitro-4-(trifluoromethoxy)benzene + Nucleophile B Optimize geometries of reactants, products, and transition states. (e.g., B3LYP/6-31G*) A->B C Perform single-point energy calculations at a higher level of theory. (e.g., M06-2X/def2-TZVP) B->C D Include solvent effects using a continuum solvation model (e.g., PCM, SMD). C->D E Calculate reaction energies and activation barriers. D->E F Characterize transition states by frequency analysis (one imaginary frequency). E->F G Perform Natural Bond Orbital (NBO) analysis to study electronic effects. F->G

Figure 2: A typical computational workflow for studying SNAr reactions.

Concluding Remarks

1-Iodo-2-nitro-4-(trifluoromethoxy)benzene is a highly activated substrate for nucleophilic aromatic substitution, offering significant potential for the synthesis of complex organic molecules. While direct experimental and computational data on this specific molecule is emerging, a comparative analysis based on established principles and studies of analogous compounds provides a strong predictive framework for its reactivity. The insights and protocols presented in this guide are intended to empower researchers to harness the synthetic utility of this promising building block.

References

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Semantic Scholar. [Link]

  • Concerted nucleophilic aromatic substitutions. DASH (Harvard). [Link]

  • Computational Study for the Aromatic Nucleophilic Substitution Reaction on 1-Dimethylamino-2,4-bis(trifluoroacetyl)-naphthalene with Amines. ResearchGate. [https://www.researchgate.net/publication/326811235_Computational_Study_for_the_Aromatic_Nucleophilic_Substitution_Reaction_on_1-Dimethylamino-24-bis trifluoroacetyl-naphthalene_with_Amines]([Link] trifluoroacetyl-naphthalene_with_Amines)

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science (RSC Publishing) - The Royal Society of Chemistry. [Link]

  • Synthesis of 1-iodo-4-nitrobenzene. Chemistry Stack Exchange. [Link]

  • 1-Iodo-4-nitro-2-(trifluoromethyl)benzene | C7H3F3INO2 | CID 19261778. PubChem. [Link]

  • (PDF) 2,4-Dichloro-1-iodo-6-nitrobenzene. ResearchGate. [Link]

  • Of the Ortho Effect in Palladium/Norbornene-Catalyzed Reactions: A Theoretical Investigation | Request PDF. ResearchGate. [Link]

  • N-Trifluoromethylation of Nitrosoarenes with Sodium Triflinate. Organic Letters. [Link]

  • Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. MDPI. [Link]

  • Chemical Grade 1​-Iodo-2​-nitro-4​-(trifluoromethoxy)benzene, 9​8​%, For Pharma Application. IndiaMART. [Link]

  • Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. PubMed. [Link]

Sources

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